2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
Beschreibung
The exact mass of the compound 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-2-1-3-8(4-7)14-5-9-6-15-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXFAQFMTDGEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-45-5 | |
| Record name | NSC309812 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
High-Purity Synthesis of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane: A Critical Technical Guide
Executive Summary
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (CAS: 585-45-5 ), also known as 3-(trifluoromethyl)phenyl glycidyl ether, is a pivotal fluorinated building block in medicinal chemistry and advanced materials science. Its structural utility lies in the trifluoromethyl (
This guide moves beyond generic preparations, offering a precision-engineered protocol for the synthesis of CAS 585-45-5. We address the specific electronic challenges posed by the electron-withdrawing
Retrosynthetic Analysis & Mechanistic Insight
Strategic Disconnection
The most robust route to aryl glycidyl ethers is the nucleophilic substitution of epichlorohydrin with the corresponding phenol. For 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane, the disconnection reveals two precursors:
-
3-(Trifluoromethyl)phenol (
-Cresol, -trifluoro-): The nucleophile. -
Epichlorohydrin (1-chloro-2,3-epoxypropane): The electrophile.
Mechanistic Nuances
The reaction is not a simple
-
Activation: Base deprotonates the phenol to form the phenoxide anion. The meta-
group (Hammett ) stabilizes the phenoxide, making it a weaker nucleophile than unsubstituted phenoxide, requiring optimized catalysis. -
Coupling: The phenoxide attacks the less hindered carbon of the epichlorohydrin epoxide ring (not the carbon bearing the chlorine).
-
Cyclization: The resulting chlorohydrin alkoxide intermediate undergoes an intramolecular Williamson ether synthesis (ring closure) to displace the chloride and reform the epoxide.
Critical Control Point: The product itself is an epoxide and can react with excess phenoxide to form a dimeric secondary alcohol (impurity). To suppress this, epichlorohydrin must be used in large stoichiometric excess .
Figure 1: Mechanistic pathway for the synthesis of aryl glycidyl ethers via ring-opening/ring-closing sequence.
Core Synthesis Protocol (The "Gold Standard")
This protocol utilizes a Phase Transfer Catalysis (PTC) method, which is superior to homogenous methods for fluorinated phenols due to cleaner reaction profiles and easier workup.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-(Trifluoromethyl)phenol | Substrate | 1.0 | Limiting reagent.[2] |
| Epichlorohydrin | Electrophile / Solvent | 5.0 - 10.0 | Large excess essential to prevent dimerization. |
| Potassium Carbonate ( | Base | 2.0 - 3.0 | Finely ground, anhydrous. |
| TBAB (Tetrabutylammonium bromide) | Catalyst | 0.05 (5 mol%) | Facilitates phase transfer. |
| Acetonitrile (Optional) | Co-solvent | - | Can be used if neat epichlorohydrin reflux is too hot ( |
Experimental Workflow
Step 1: Reaction Setup
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with 3-(Trifluoromethyl)phenol (1.0 eq) and Epichlorohydrin (10.0 eq).
-
Add TBAB (0.05 eq). Stir to dissolve.
-
Add finely ground
(2.5 eq). The reaction is heterogeneous.
Step 2: Reaction
-
Heat the mixture to
(oil bath temperature). -
Monitor via TLC (Silica; Hexane:EtOAc 4:1) or GC-MS.
-
Target: Disappearance of phenol.
-
Duration: Typically 3–6 hours. The electron-withdrawing
group may slow the reaction compared to unsubstituted phenol; ensure complete conversion before stopping.
-
Step 3: Workup
-
Cool the mixture to room temperature.
-
Filtration: Filter off the solid salts (
, excess ) through a pad of Celite. Wash the pad with ethyl acetate or dichloromethane. -
Evaporation: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the solvent and the bulk of the excess epichlorohydrin.
-
Note: Epichlorohydrin is toxic and volatile. Use a high-efficiency trap.
-
Step 4: Purification
-
Vacuum Distillation: This is the critical purification step.
-
The crude oil contains the product and traces of epichlorohydrin/dimer.
-
Distill under high vacuum (
). -
Expected Boiling Point:
at (estimate based on benzyl ether analog).
-
-
Alternative (Small Scale): Flash column chromatography (Silica gel; Gradient 0-20% EtOAc in Hexanes).
Figure 2: Experimental workflow for the synthesis and purification of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane.
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
-
Physical State: Colorless to pale yellow liquid.
-
NMR (
):- 7.4–7.1 (m, 4H, Ar-H) – Look for the specific splitting pattern of 3-substituted benzene.
-
4.30 (dd, 1H,
) -
3.98 (dd, 1H,
) - 3.36 (m, 1H, epoxide CH)
-
2.92 (t, 1H, epoxide
) -
2.77 (dd, 1H, epoxide
)
-
NMR:
-
Single peak around
(relative to ). Absence of this peak or multiple fluorine peaks indicates degradation or impurities.
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): 218.[1]
-
Safety & Handling (E-E-A-T)
-
Epichlorohydrin: A potent alkylating agent, suspected carcinogen, and skin sensitizer. All transfers must occur in a fume hood. Double-gloving (Nitrile/Laminate) is recommended.
-
Product Reactivity: As an epoxide, the product is an alkylating agent. It can ring-open in the presence of nucleophiles (amines, thiols, water) or acids. Store under inert atmosphere (Argon/Nitrogen) at
. -
Waste Disposal: Aqueous waste from the reaction contains potassium salts and traces of epichlorohydrin; it must be treated as hazardous organic waste.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11244055, 2-[[3-(Trifluoromethyl)phenoxy]methyl]oxirane. Retrieved from [Link]
-
Organic Syntheses. (2011). General procedures for the synthesis of phenyl glycidyl ethers. (Validated general protocol adapted for fluorinated substrates). Retrieved from [Link]
-
European Patent Office. (1979). Process for preparing a trifluoromethylphenol and trifluoromethylphenyl benzyl ether. (Provides background on the reactivity of trifluoromethylphenols). Retrieved from [Link]
Sources
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane: Mechanistic Profile & Technical Guide
The following technical guide details the mechanism of action, reactivity profile, and experimental applications of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (also known as 3-(Trifluoromethyl)phenyl glycidyl ether ).
This guide is structured for researchers and drug development professionals, focusing on its dual role as a high-value synthetic intermediate (specifically in the synthesis of APIs like Travoprost and aryloxypropanolamine analogs) and a biologically reactive electrophile (relevant for genotoxicity assessment and epoxide hydrolase interactions).
CAS Number: 585-45-5 Synonyms: 3-(Trifluoromethyl)phenyl glycidyl ether; Glycidyl 3-(trifluoromethyl)phenyl ether Molecular Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol [1]
Part 1: Core Mechanism of Action
The "Mechanism of Action" (MoA) for this compound is context-dependent, operating distinct pathways in synthetic chemistry versus biological systems .
Synthetic Mechanism: Regioselective Nucleophilic Ring Opening
In drug development, this epoxide serves as a chiral or achiral building block. Its core mechanism is the Sₙ2 nucleophilic attack on the oxirane ring.
-
Mechanism: The strained three-membered ether ring undergoes ring-opening upon attack by nucleophiles (amines, thiols, alkoxides).
-
Regioselectivity: Under basic conditions, the nucleophile preferentially attacks the less substituted carbon (C3), yielding a secondary alcohol (the "normal" opening). Under acidic conditions, activation of the epoxide oxygen can shift selectivity, though steric hindrance from the phenoxymethyl group usually maintains C3 preference.
-
Application: This pathway is critical for synthesizing the aryloxypropanolamine pharmacophore found in beta-blockers and the side chains of prostaglandin analogs (e.g., Travoprost impurities/intermediates).
Biological Mechanism: Electrophilic Alkylation & Enzymatic Hydrolysis
In a biological context (toxicology/metabolism), the compound acts as a reactive electrophile .
-
Toxicity MoA (Genotoxicity): As a glycidyl ether, it can directly alkylate DNA bases (specifically the N7 position of guanine) and proteins (cysteine/histidine residues). This covalent binding forms adducts that can lead to mutagenesis if not repaired. This defines its classification as a potential genotoxic impurity (GTI) in pharmaceutical processes.
-
Metabolic MoA (Detoxification): The compound is a substrate for Epoxide Hydrolases (sEH and mEH). The enzyme catalyzes the addition of water to the epoxide, converting it into the corresponding vicinal diol (3-[3-(trifluoromethyl)phenoxy]-1,2-propanediol). This hydrolysis detoxifies the electrophile, making it more polar and excretable.
Part 2: Visualization of Signaling & Reaction Pathways
The following diagram illustrates the bifurcation between the metabolic detoxification pathway (mediated by sEH) and the toxicological alkylation pathway.
Figure 1: Biological fate of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane, showing the competition between detoxification (hydrolysis) and toxicity (alkylation).[1]
Part 3: Experimental Protocols & Data
Kinetic Assay: Soluble Epoxide Hydrolase (sEH) Activity
This protocol validates the compound's status as a substrate for sEH, useful for metabolic stability profiling.
Objective: Determine the Michaelis-Menten constants (
Reagents:
-
Substrate: 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (100 mM stock in DMSO).
-
Enzyme: Recombinant human sEH (hsEH).
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Detection: LC-MS/MS or colorimetric reagent (if coupled with periodate oxidation).
Workflow:
-
Preparation: Dilute hsEH to 10 nM in assay buffer.
-
Incubation: Add substrate at varying concentrations (0.5 µM – 100 µM) to the enzyme solution. Final DMSO concentration < 1%.
-
Reaction: Incubate at 30°C for 5–15 minutes (ensure linear range).
-
Termination: Quench reaction with 1 volume of ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge (3000 x g, 10 min) and analyze supernatant via HPLC-MS/MS.
-
Target Analyte: 3-[3-(trifluoromethyl)phenoxy]-1,2-propanediol.
-
Transition: Monitor specific MRM transitions for the diol (e.g., precursor ion [M+H]+ or [M-H]- depending on ionization).
-
Self-Validating Check:
-
Include a positive control substrate (e.g., trans-diphenylpropene oxide, t-DPPO) to verify enzyme activity.
-
Mass balance check: Disappearance of epoxide should match appearance of diol (molar basis).
Genotoxicity Assessment (Ames Test Adaptation)
Given the epoxide moiety, this compound is a structural alert for genotoxicity.
Objective: Assess mutagenic potential using Salmonella typhimurium strains (TA100, TA1535).
Key Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Strains | TA100, TA1535 | Sensitive to base-pair substitutions (target of alkylating agents). |
| S9 Activation | +/- S9 Mix | Test both direct mutagenicity (epoxide) and metabolic activation/deactivation. |
| Solvent | DMSO | Compatible with hydrophobic trifluoromethyl group. |
| Dose Range | 0.5 – 5000 µ g/plate | Standard OECD 471 range; look for cytotoxicity at high doses. |
Interpretation:
-
Positive Result: >2-fold increase in revertant colonies over vehicle control (dose-dependent). Indicates the epoxide is not effectively detoxified and is alkylating DNA.
-
S9 Effect: S9 mix (containing epoxide hydrolases) may reduce mutagenicity by hydrolyzing the epoxide, unlike P450-activated promutagens.
Part 4: Synthetic Utility & Impurity Management[1]
In the synthesis of Travoprost and related prostaglandins, this epoxide (or its analogs) can be a critical impurity or intermediate.
Reaction: Formation of Aryloxypropanolamine Scaffold The reaction with an amine (e.g., isopropylamine) demonstrates the synthetic utility.
Figure 2: Synthetic pathway for converting the epoxide into a pharmacologically active scaffold.
Impurity Control:
-
Detection: Use GC-MS or LC-MS (APCI mode) for trace quantification. The trifluoromethyl group provides a strong signature in mass spectrometry.
-
Purging: Ensure complete consumption of the epoxide in the synthetic step, or use an aqueous wash at acidic pH (to hydrolyze residual epoxide to the diol, which is easier to separate).
References
-
Decker, M., et al. (2009). "Soluble Epoxide Hydrolase Inhibitors Generated from Urea Pharmacophores." Journal of Medicinal Chemistry. Link (Context: Structure-activity relationships of epoxide hydrolase ligands).
-
U.S. National Library of Medicine. (2024). "Travoprost - PubChem Compound Summary." PubChem. Link (Context: Identification of impurities and structural analogs).
-
Guideline M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH. Link (Context: Regulatory framework for epoxide impurities).
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link (Context: Enzymatic mechanism of epoxide hydrolysis).
Sources
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane (CAS No. 585-45-5). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data on the compound's properties, synthesis, spectral characterization, and safe handling. The presence of both a reactive oxirane ring and a lipophilic trifluoromethyl-substituted phenoxy group makes this molecule a versatile intermediate in organic synthesis. This guide aims to serve as a foundational resource for the effective utilization and analysis of this compound in a laboratory setting.
Introduction
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is a specialized organic compound that has garnered interest in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its molecular architecture, featuring a terminal epoxide ring and a trifluoromethyl moiety on a phenyl ether, imparts a unique combination of reactivity and physicochemical properties. The oxirane group serves as a reactive handle for nucleophilic ring-opening reactions, a cornerstone of many synthetic strategies.[1] Concurrently, the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized functional group in medicinal chemistry.[2][3]
This guide provides an in-depth exploration of the essential technical data for 2-[3-(trifluoromethyl)phenoxymethyl]oxirane, moving beyond a simple cataloging of properties to explain the "why" behind its characteristics and the practical considerations for its use.
Physicochemical Properties
The physical and chemical properties of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | [4] |
| Molecular Weight | 218.17 g/mol | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Density | 1.304 g/cm³ | [4] |
| Boiling Point | 246.9 °C | [4] |
| Flash Point | 110.2 °C | [4] |
| Refractive Index | 1.471 | [4] |
Solubility Profile
While quantitative solubility data is not extensively published, the expected solubility of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane in common laboratory solvents can be predicted based on its structure and the principle of "like dissolves like." The presence of the ether linkage and the aromatic ring suggests good solubility in a wide range of organic solvents.
| Solvent Class | Example Solvents | Expected Qualitative Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |
| Esters | Ethyl Acetate | Miscible |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble |
| Water | Sparingly Soluble |
A detailed protocol for the experimental determination of solubility is provided in the "Analytical Methodologies" section.
Synthesis and Reaction Mechanisms
The primary synthetic route to 2-[3-(trifluoromethyl)phenoxymethyl]oxirane involves the Williamson ether synthesis, reacting 3-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base.
Caption: General synthesis scheme for 2-[3-(trifluoromethyl)phenoxymethyl]oxirane.
Detailed Synthesis Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane.
Materials and Equipment:
-
3-(Trifluoromethyl)phenol
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a solution of 3-(trifluoromethyl)phenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-[3-(trifluoromethyl)phenoxymethyl]oxirane as a colorless oil or solid.
Spectral Characterization
The structural elucidation of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethyl-substituted ring, the protons of the oxirane ring, and the methylene protons of the phenoxymethyl linker. The aromatic protons will exhibit complex splitting patterns in the range of δ 7.0-7.5 ppm. The oxirane protons will appear as multiplets in the range of δ 2.7-3.4 ppm, and the methylene protons adjacent to the ether oxygen will be observed as doublets of doublets around δ 4.0-4.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, the oxirane carbons, and the methylene carbon. The trifluoromethyl carbon is expected around δ 120-125 ppm (q, ¹JCF ≈ 272 Hz). The aromatic carbons will resonate in the region of δ 110-160 ppm. The oxirane carbons will appear at approximately δ 44 ppm (CH₂) and δ 50 ppm (CH), and the methylene carbon of the linker at around δ 69 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group around δ -62 to -65 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | C-H stretching (aromatic) |
| 3000-2850 | C-H stretching (aliphatic) |
| 1600, 1480 | C=C stretching (aromatic ring) |
| 1250-1000 | C-O stretching (ether) and C-F stretching |
| 950-850 | Oxirane ring vibrations |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 218. The fragmentation pattern would likely involve the loss of the oxirane moiety and rearrangements of the phenoxymethyl portion of the molecule. A prominent fragment would be expected from the cleavage of the C-O bond between the methylene group and the oxirane ring.
Applications in Synthesis
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is a valuable building block in organic synthesis, particularly for introducing the 3-(trifluoromethyl)phenoxymethyl moiety into a target molecule.
Intermediate in the Synthesis of Travoprost
A notable application of a structurally related compound is in the synthesis of Travoprost, a prostaglandin analog used to treat glaucoma.[5] While the commercial synthesis of Travoprost is complex, a key step involves the introduction of the trifluoromethyl-substituted side chain. 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane can serve as a precursor to the phosphonate reagent required for the Horner-Wadsworth-Emmons reaction to construct this side chain.
Caption: Conceptual workflow illustrating the role of the oxirane in Travoprost synthesis.
Analytical Methodologies
For quality control and reaction monitoring, reliable analytical methods are essential.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the purity assessment of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane, especially for detecting trace impurities.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from 100 °C to 280 °C.
-
Detector: Mass spectrometer in electron ionization (EI) mode.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-[3-(trifluoromethyl)phenoxymethyl]oxirane.
Toxicity Profile
Based on data for the analogous compound (phenoxymethyl)oxirane, 2-[3-(trifluoromethyl)phenoxymethyl]oxirane is expected to have low acute toxicity.
-
Oral LD₅₀ (Rat): Estimated to be similar to 3850 mg/kg for (phenoxymethyl)oxirane.[6]
-
Dermal LD₅₀ (Rat): Estimated to be similar to 2100 mg/kg for (phenoxymethyl)oxirane.[6]
The compound is classified as a skin and eye irritant.[6] Long-term exposure may cause skin sensitization.[6]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Storage and Disposal
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition and strong oxidizing agents.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is a valuable and versatile chemical intermediate with a unique set of properties conferred by its oxirane and trifluoromethyl-substituted phenoxy moieties. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for its effective and safe application in research and development. This document provides a solid foundation for scientists and researchers to leverage the synthetic potential of this compound in the creation of novel molecules with desired biological and material properties.
References
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, March 22). Oxirane, (phenoxymethyl)-: Human health tier II assessment.
- Greenbook. (2015, June 12).
- CymitQuimica. CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane.
- Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)
- Echemi. 2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane.
- Google Patents. (n.d.).
- IUPAC Solubility D
- PubChem. Travoprost.
- Justia Patents. (2015, December 15).
- ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the....
- Semantic Scholar. (2002, February 7). Synthesis of the Potent Antiglaucoma Agent, Travoprost.
- Sigma-Aldrich. 2-[[3-(Trifluoromethyl)phenoxy]methyl]oxirane AldrichCPR.
- Google Patents. (n.d.).
- Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
- Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- ResearchGate. (n.d.).
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Scribd. (2023, April 15).
- Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
- ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane.
- PMC. (2025, July 18).
- NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0246134).
- GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004711428.
- ACG Publications. (2023, December 14).
- Thermo Fisher Scientific.
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- Benchchem. A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane.
- Patent 0004447. (1979, October 3).
- PMC.
- TLC Pharmaceutical Standards. TLC PHARMACEUTICAL STANDARDS.
- eScholarship. A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
- Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
- Benchchem.
- TCI Chemicals.
- Chemistry LibreTexts. (2023, August 29).
- Benchchem. Solubility of 2-[(2-Methylpropoxy)methyl]oxirane in Organic Solvents: A Technical Guide.
- MSC Industrial Supply. (2015, August 26).
- Waters. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
- PMC.
- ResearchGate. Validated reverse phase-HPLC method for simultaneous estimation of anti-neoplastic agents trifluridine and tipiracil.
Sources
Structural Analysis of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane
Technical Guide for Pharmaceutical Development & Quality Control
Executive Summary & Chemical Identity
2-[3-(trifluoromethyl)phenoxymethyl]oxirane (CAS: 585-45-5 ) is a critical fluorinated building block in the synthesis of prostaglandin analogs, most notably Travoprost (anti-glaucoma API).[1][2] It serves as the "upper chain" intermediate that introduces the trifluoromethyl-phenoxy moiety essential for the drug's pharmacodynamic selectivity at the FP prostanoid receptor.
In drug development contexts, this compound is frequently monitored as Travoprost Impurity 33 . Its structural integrity is paramount, as the epoxide ring is labile and prone to hydrolysis, while the trifluoromethyl group introduces specific spectroscopic challenges (C-F coupling) that require advanced analysis.
| Attribute | Detail |
| IUPAC Name | 2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane |
| Common Name | 3-(Trifluoromethyl)phenyl glycidyl ether |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~247 °C (at 760 mmHg) |
| Key Function | Electrophilic intermediate for API synthesis; Travoprost Impurity |
Theoretical Framework: Reactivity & Stability
The molecule consists of two distinct reactive domains:
-
The Epoxide (Oxirane) Ring: Highly strained (~27 kcal/mol). It acts as a "soft" electrophile, susceptible to nucleophilic attack (e.g., by amines or cuprates) at the terminal carbon (C3) or the internal carbon (C2), depending on conditions.
-
The Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) at the meta position.[1][2] This deactivates the aromatic ring but stabilizes the ether linkage against oxidative cleavage.
Critical Stability Note: The epoxide is moisture-sensitive.[1][2] Exposure to acidic aqueous environments leads to rapid hydrolysis, opening the ring to form the corresponding diol impurity (3-(3-(trifluoromethyl)phenoxy)propane-1,2-diol).[1][2]
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR) Analysis
The presence of the -CF₃ group complicates the ¹³C spectrum due to Carbon-Fluorine coupling (
¹H NMR Assignment (400 MHz, CDCl₃)
Note: The aromatic region displays a characteristic meta-substitution pattern.[1][2]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (5) | 7.39 | Triplet ( | 1H | Proton between two unsubstituted carbons.[1][2] |
| Ar-H (4) | 7.23 | Doublet ( | 1H | Para to the ether linkage.[1][2] |
| Ar-H (2) | 7.15 | Singlet (broad) | 1H | Isolated proton between ether and -CF₃.[1][2] |
| Ar-H (6) | 7.10 | Doublet of Doublets | 1H | Ortho to the ether linkage.[1] |
| Glycidyl -OCH₂- | 4.29 & 3.96 | dd ( | 2H | Diastereotopic protons adjacent to the ether oxygen.[1][2] |
| Epoxide -CH- | 3.37 | Multiplet | 1H | Methine proton of the epoxide ring.[1][2] |
| Epoxide -CH₂- | 2.92 & 2.77 | dd / m | 2H | Terminal methylene protons of the epoxide.[1][2] |
¹³C NMR Assignment (100 MHz, CDCl₃)
Key Feature: Look for quartets in the aromatic region.
| Carbon Type | Shift (δ ppm) | Coupling ( | Notes |
| Ar-C-O (ipso) | 158.5 | Singlet | Attached to oxygen; desielded.[1][2] |
| Ar-C-CF₃ | 131.8 | Quartet (~32 Hz) | Directly bonded to CF₃ group.[1][2] |
| Ar-C (meta) | 130.1 | Singlet | Carbon 5.[1][2] |
| -CF₃ | 123.9 | Quartet (~272 Hz) | The trifluoromethyl carbon itself.[1][2] |
| Ar-C (ortho/para) | 118.2, 117.6, 111.4 | - | Remaining aromatic carbons.[1][2] |
| Ether -CH₂- | 68.8 | Singlet | Linker carbon.[1][2] |
| Epoxide -CH- | 50.1 | Singlet | Methine.[1][2] |
| Epoxide -CH₂- | 44.6 | Singlet | Terminal methylene.[1][2] |
¹⁹F NMR
-
Diagnostic Value: A single sharp peak confirms the integrity of the -CF₃ group. New peaks in this region usually indicate ring fluorination or degradation.
Mass Spectrometry (MS) Fragmentation
Ionization Mode: Electron Impact (EI) or ESI+ (with adducts).[1][2] Molecular Ion: m/z 218 [M]⁺[1][2]
Fragmentation Pathway Logic:
-
Primary Cleavage: Rupture of the ether bond (C-O) is common, generating the trifluoromethyl-phenol radical cation (m/z 162) or the glycidyl cation.
-
Epoxide Loss: Loss of the C₃H₅O fragment (m/z 57).
-
CF₃ Loss: A characteristic loss of mass 69 ([3]•CF₃) is often observed in high-energy collisions.[1][2]
Analytical Methodologies (HPLC)[1][2][6][7]
For quality control, particularly when used as an intermediate for Travoprost, a Reverse-Phase HPLC method is required to separate the epoxide from its hydrolyzed diol impurity.[1][2]
Validated HPLC Protocol
This method is adapted from standard protocols for Travoprost impurities.
-
Column: C18 (e.g., Supelco Discovery C18 or Waters Symmetry), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Ar ring absorption) or 265 nm .
-
Temperature: 30°C.
Retention Logic:
-
Diol Impurity: Elutes earlier (more polar due to two -OH groups).[1][2]
-
Main Epoxide: Elutes later (more hydrophobic).
-
Dimer Impurities: Elute last (highest hydrophobicity).
Synthesis & Impurity Profiling
Understanding the synthesis aids in identifying "process-related impurities."[1]
Reaction: 3-(Trifluoromethyl)phenol + Epichlorohydrin
Chiral Considerations
While often synthesized as a racemate for general research, the (S)-isomer is typically required for Travoprost synthesis.[1][2]
-
Chiral Analysis: Requires Chiral HPLC (e.g., Chiralcel OD-H column) using Hexane/IPA mobile phase to determine Enantiomeric Excess (ee).[1][2]
References
-
Travoprost Impurity Profiling: Journal of Pharmaceutical and Biomedical Analysis, "Identification and characterization of stress degradation products of Travoprost by LC-Q-TOF-MS/MS."[1][2]
-
NMR Data Source: Royal Society of Chemistry (RSC) Advances, Supplementary Information for fluorinated ether synthesis (CAS 585-45-5 characterization).[1][2] Link[1][2]
- Synthesis Methodology: U.S. Patent 4,018,895, "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ethers."
-
Analytical Method: International Journal of Research in Pharmacy and Allied Science, "HPLC Methods for Estimation of Travoprost." Link
-
General Mass Spec: NIST Chemistry WebBook, "3-(Trifluoromethyl)phenyl glycidyl ether Mass Spectrum."[1][2]
Sources
A Technical Guide to 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane: From Chemical Precursor to a Cornerstone of Modern Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth technical examination of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane, a chemical intermediate of profound significance in pharmaceutical manufacturing. While not a therapeutic agent itself, its history is inextricably linked to the development of one of the most influential psychiatric medications of the 20th century. We will explore the compound's discovery within the context of the fluoxetine project at Eli Lilly and Company, detail its primary synthetic methodologies with step-by-step protocols, and illustrate its pivotal role in the synthesis of fluoxetine (Prozac®). This document serves as a comprehensive resource for understanding the chemistry, history, and application of this critical molecular building block.
Chemical Identity and Significance
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is an organic compound featuring an oxirane (epoxide) ring linked to a 3-(trifluoromethyl)phenoxy group via a methylene bridge.
-
IUPAC Name: 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxirane
-
Synonyms: 3-(Trifluoromethyl)phenyl glycidyl ether, 1,2-epoxy-3-(3-trifluoromethylphenoxy)propane[1]
-
CAS Number: 585-45-5[1]
-
Molecular Formula: C₁₀H₉F₃O₂[1]
The significance of this molecule lies almost entirely in its role as a key intermediate. The reactive epoxide ring allows for precise, high-yield nucleophilic ring-opening reactions, making it an ideal precursor for building more complex molecular architectures. Its primary and most notable application is in the industrial-scale synthesis of fluoxetine, the active ingredient in the antidepressant medication Prozac.
The Genesis: Discovery within the Fluoxetine Project
The discovery of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane was not an isolated event but a necessary step in a larger, groundbreaking research program at Eli Lilly and Company in the early 1970s.[2] The story of the intermediate is, therefore, the story of the end product it was designed to create.
A team of chemists, including Bryan B. Molloy and Klaus K. Schmiegel, was tasked with developing a new class of antidepressants.[3][4] Their starting point was the antihistamine diphenhydramine, which had shown some antidepressant properties.[5] Molloy and Schmiegel synthesized dozens of derivatives, creating a class of compounds known as aryloxyphenylpropylamines.[3][4][5]
In 1972, a pivotal moment occurred when another Eli Lilly scientist, David T. Wong, suggested retesting these new compounds for their ability to selectively inhibit serotonin reuptake, a novel mechanism for antidepressant action at the time.[5][6] Using a technique developed by Solomon Snyder, the team screened the compounds and found one, then designated "Lilly 110140," to be the most potent and selective serotonin reuptake inhibitor (SSRI) of the series.[5][7] This compound was fluoxetine.[6]
The first scientific paper on fluoxetine was published in 1974.[5][8] The synthesis of this new molecule and its analogues required a reliable method for creating the aryloxypropylamine backbone. The development of a synthetic route involving 2-[3-(trifluoromethyl)phenoxymethyl]oxirane provided an efficient and scalable solution, cementing the intermediate's place in pharmaceutical history. The parent patent for this class of compounds, which includes the synthesis of fluoxetine, was awarded to Molloy and Schmiegel.[4][9][10]
Synthesis of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
The most common and industrially viable method for synthesizing the title oxirane is a variation of the Williamson ether synthesis, reacting a phenol with epichlorohydrin under basic conditions.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the fundamental reaction for producing the oxirane intermediate.
Objective: To synthesize 2-[3-(trifluoromethyl)phenoxymethyl]oxirane via nucleophilic substitution.
Reagents:
-
3-(Trifluoromethyl)phenol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, or a phase-transfer system)
-
Water
-
Organic extraction solvent (e.g., Toluene)
Step-by-Step Methodology:
-
Deprotonation: In a suitable reaction vessel, dissolve 3-(trifluoromethyl)phenol in the chosen solvent (e.g., DMSO).
-
Add a strong base, such as powdered sodium hydroxide, to the solution. The base deprotonates the hydroxyl group of the phenol, forming a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: Add epichlorohydrin to the reaction mixture. The phenoxide anion acts as a nucleophile, attacking the least sterically hindered carbon of the epichlorohydrin, displacing the chloride leaving group. This forms the glycidyl ether.
-
Reaction Conditions: The reaction is typically heated (e.g., to 100°C) and stirred for several hours to ensure completion.[11]
-
Work-up: After cooling, the reaction mixture is quenched with water.
-
Extraction: The aqueous mixture is extracted with an organic solvent like toluene to isolate the product. The organic layers are combined.
-
Washing: The combined organic phase is washed several times with water to remove any remaining inorganic salts and base.
-
Isolation: The organic solvent is removed under reduced pressure (evaporation) to yield the crude 2-[3-(trifluoromethyl)phenoxymethyl]oxirane, which can be purified further if necessary.
Caption: General synthesis of the oxirane intermediate.
Comparative Data of Synthesis Methods
| Method | Base | Solvent | Key Advantages | Key Disadvantages | Reference |
| Classical | Sodium Hydride (NaH) | Dimethylformamide (DMF) | High reactivity, good yields at lab scale. | NaH is highly flammable and requires inert atmosphere; DMF is a toxic solvent. | [12] |
| Industrial Process | Sodium Hydroxide (NaOH) | Dimethyl sulfoxide (DMSO) | NaOH is inexpensive and easier to handle than NaH; process is highly scalable. | DMSO can be difficult to remove completely; high reaction temperatures required. | [11] |
| Phase-Transfer | Potassium Carbonate (K₂CO₃) | Toluene / Water | Milder conditions, avoids hazardous reagents like NaH and toxic solvents like DMF. | May require a phase-transfer catalyst, potentially longer reaction times. | N/A |
Pivotal Application: The Synthesis of Fluoxetine
The true value of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane is realized in its reaction with methylamine. This step efficiently constructs the core structure of fluoxetine.
Experimental Protocol: Nucleophilic Ring-Opening of the Oxirane
Objective: To synthesize the fluoxetine precursor by reacting the oxirane intermediate with methylamine.
Reagents:
-
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
-
Methylamine (typically as an aqueous or alcoholic solution)
-
Solvent (e.g., Methanol, Ethanol)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-[3-(trifluoromethyl)phenoxymethyl]oxirane in a suitable alcoholic solvent in a reaction vessel.
-
Nucleophilic Addition: Add an excess of methylamine solution to the vessel. The nitrogen atom of methylamine acts as a nucleophile.
-
Ring-Opening: The methylamine attacks one of the carbon atoms of the epoxide ring (predominantly the less sterically hindered terminal carbon) in an Sɴ2-type reaction. This opens the three-membered ring to form a secondary amine and a primary alcohol.
-
Reaction Conditions: The reaction is typically stirred at reflux for several hours to drive it to completion.
-
Isolation: After the reaction is complete, the solvent and excess methylamine are removed by evaporation under reduced pressure.
-
Purification: The resulting crude product, N-methyl-3-[3-(trifluoromethyl)phenoxy]-1-phenylpropan-1-ol, can then be purified. This immediate precursor is subsequently converted to fluoxetine hydrochloride.[13][14]
Caption: Synthesis of the fluoxetine precursor from the oxirane.
Conclusion
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is a testament to the critical role of process chemistry in drug development. While it lacks inherent therapeutic properties, its discovery and the optimization of its synthesis were indispensable steps in bringing fluoxetine to millions of patients worldwide.[8] The story of this oxirane is a classic example of how the development of a stable, reactive, and economically viable intermediate can be the key that unlocks the potential of a groundbreaking therapeutic agent. Its history underscores the deep, synergistic relationship between synthetic organic chemistry and modern medicine.
References
- Wikipedia. (n.d.). Fluoxetine. Retrieved February 17, 2026.
- Psychology Today. (2026, January 12).
- NIHF. (n.d.).
- Science History Institute. (2026). Ray W. Fuller, David T. Wong, and Bryan B. Molloy.
- Regenerative Medicine Center. (2023, July 14). Prozac, Beginning of the Anti-Depressant Era.
- Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery, 4(9), 764–774.
- Lemelson-MIT Program. (n.d.). Klaus Schmiegel. Retrieved February 17, 2026.
- Fitzcarraldo Editions. (2017, October 11). Prozac Culture.
- Google Patents. (n.d.). EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
- Grokipedia. (n.d.). Klaus Schmiegel. Retrieved February 17, 2026.
- López-Muñoz, F., & Alamo, C. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(5), 755–766.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Journal of Chemical Education. (1998, October 10). Synthesis of NMP, a Fluoxetine (Prozac)
- PrepChem.com. (n.d.). Synthesis of 3-phenoxy-3-phenylpropylamine. Retrieved February 17, 2026.
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
- Patsnap Eureka. (2008, November 5). Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
- Google Patents. (n.d.).
- Bridgewater College Digital Commons. (n.d.). Synthesis of Fluoxetine. Retrieved February 17, 2026.
- ResearchGate. (n.d.). Synthesis of N-methyl 3-phenyl-3-(4-(trifluoro-methyl)phenoxy)propane amine (fluoxetine). Retrieved February 17, 2026.
- Sigma-Aldrich. (n.d.). 2-[[3-(Trifluoromethyl)phenoxy]methyl]oxirane AldrichCPR. Retrieved February 17, 2026.
- ChemicalBook. (n.d.). 3-Hydroxy-N-methyl-3-phenyl-propylamine synthesis. Retrieved February 17, 2026.
- ResearchGate. (2025, December 18). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor.
- Google Patents. (n.d.). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
- Google Patents. (n.d.). US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- CymitQuimica. (n.d.). CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane. Retrieved February 17, 2026.
- European Patent Office. (n.d.).
- PubChem. (n.d.). N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine chloride. Retrieved February 17, 2026.
- Echemi. (n.d.). 2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane. Retrieved February 17, 2026.
- Santa Cruz Biotechnology. (n.d.). 2-[3-(trifluoromethyl)phenyl]oxirane | CAS 1428-54-2. Retrieved February 17, 2026.
- MDPI. (2014, February 24). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane.
Sources
- 1. echemi.com [echemi.com]
- 2. Prozac, Beginning of the Anti-Depressant Era | Regenerative Medicine Center - Dr. Valerie Donaldson MD Pittsburgh, Pennsylvania PA [regenerativemc.com]
- 3. invent.org [invent.org]
- 4. Klaus Schmiegel | Lemelson [lemelson.mit.edu]
- 5. Fluoxetine - Wikipedia [en.wikipedia.org]
- 6. The Story of Prozac: A Landmark Drug in Psychiatry | Psychology Today Australia [psychologytoday.com]
- 7. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]
- 8. scispace.com [scispace.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]
- 12. Process for the preparation of fluoxetine hydrochloride - Patent 0380924 [data.epo.org]
- 13. EP0529842A2 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 14. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
Technical Guide: Safety & Handling of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane
Executive Summary
2-[3-(trifluoromethyl)phenoxymethyl]oxirane (CAS: 585-45-5), also known as 3-(trifluoromethyl)phenyl glycidyl ether, is a high-value fluorinated building block used primarily in the synthesis of
While its trifluoromethyl (
This guide moves beyond basic SDS data to provide a self-validating operational framework for handling this compound with the rigor required for pharmaceutical development.
Physicochemical & Hazard Profile
The following data consolidates current industrial standards and experimental observations.
| Parameter | Specification / Data | Critical Safety Implication |
| CAS Number | 585-45-5 | Unique identifier for inventory tracking. |
| Molecular Formula | Fluorinated waste stream classification required.[1] | |
| Physical State | Colorless to light yellow liquid | Low viscosity increases splash/aerosol risk. |
| Boiling Point | ~246.9°C (760 mmHg) | Low volatility at RT, but vapors accumulate in headspaces. |
| Flash Point | ~110°C (Closed Cup) | Combustible. Avoid open flames/hot surfaces.[2] |
| Density | 1.304 g/cm³ | Heavier than water; sinks in aqueous spills. |
| GHS Classification | Muta. 2 (H341) , Carc. 1B/2 (H350) , Skin Sens. 1 (H317) | Treat as a potential carcinogen and mutagen. |
| Reactivity | Electrophilic Epoxide | Polymerizes with amines/acids; hydrolyzes in moisture. |
The Mechanism of Toxicity: The "Trojan Horse" Effect
To handle this compound safely, one must understand why it is dangerous.
-
The Warhead (Oxirane Ring): The strained three-membered ether ring is a potent electrophile. It reacts readily with nucleophilic centers in biological macromolecules (e.g., DNA bases like guanine, protein residues like cysteine).[3] This alkylation is the mechanism behind its mutagenicity and skin sensitization .
-
The Delivery System (Trifluoromethyl Group): The
group significantly increases the lipophilicity ( ) of the molecule compared to non-fluorinated analogs. This allows the compound to penetrate the stratum corneum (outer skin layer) and cellular membranes more efficiently, effectively delivering the alkylating "warhead" deep into biological tissues.
Operational Rule: Do not rely on standard latex or thin nitrile gloves. The lipophilic nature of this compound drives rapid permeation through standard glove materials.
Operational Safety Protocols
Engineering Controls
-
Primary Containment: All handling (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Secondary Containment: Use spill trays for all liquid transfers. The tray volume must exceed 110% of the largest vessel volume.
-
Inert Atmosphere: Store and react under Nitrogen or Argon. Moisture initiates hydrolysis, potentially pressurizing containers over time.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Protection | Enhanced Protection (Required for CAS 585-45-5) |
| Hands | Nitrile Gloves (4 mil) | Laminate Film (e.g., Silver Shield/4H) or Double-Gloving: High-breakthrough Nitrile (outer) over Laminate (inner). Standard nitrile degrades quickly. |
| Respiratory | N95 Mask | P100/OV Cartridge Respirator if working outside a hood (Emergency only). |
| Eyes | Safety Glasses | Chemical Splash Goggles + Face Shield if handling >100mL. |
| Body | Lab Coat | Tyvek® Lab Coat or Apron (impervious to organic liquids). |
Synthesis & Handling Workflow
The following diagram illustrates a self-validating workflow for a typical ring-opening reaction (e.g., aminolysis). It emphasizes "Stop/Go" decision points to prevent runaway reactions or exposure events.
Figure 1: Safe handling workflow for 2-[3-(trifluoromethyl)phenoxymethyl]oxirane emphasizing containment and decision points.
Emergency Response & First Aid
Spills
-
Small Spill (<10 mL): Absorb with polypropylene pads or vermiculite. Do not use sawdust (combustible). Wipe surface with a dilute soap solution to solubilize the lipophilic residue.
-
Large Spill: Evacuate the area. Notify HSE. Use a self-contained breathing apparatus (SCBA) for cleanup due to inhalation toxicity.
Exposure Response
-
Skin Contact: Immediate action is critical to prevent sensitization.
-
Drench: Flush with water for 15 minutes.
-
Soap: Wash gently with abundant soap and water. Solvent washing (ethanol/acetone) is contraindicated as it may drive the chemical deeper into the skin.
-
Medical: Seek evaluation. Monitor for delayed dermatitis.
-
-
Eye Contact: Flush for 15 minutes lifting eyelids. Consult an ophthalmologist immediately.
Storage, Stability, and Disposal[2]
Storage
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.
-
Incompatibility: Segregate from amines, strong acids, strong bases, and oxidizers.[2]
Stability[4][5]
-
Peroxides: Like many ethers, this compound can form peroxides upon prolonged exposure to air. Test for peroxides using starch-iodide strips before distillation or heating.
-
Hydrolysis: Degrades slowly in moist air to form the corresponding diol (glycol), which alters stoichiometry in synthesis.
Disposal (Critical)
-
Fluorinated Waste: Do not mix with general organic solvents if your facility segregates halogens. High-temperature incineration is required to fully mineralize the
group. -
Labeling: Waste containers must be clearly labeled "Fluorinated Epoxide - Toxic/Sensitizer."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2773646, 2-[[3-(Trifluoromethyl)phenoxy]methyl]oxirane. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Glycidyl ethers and mutagenicity classifications. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenyl Glycidyl Ether (Analogous Hazard Data). Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). Glycidyl Ethers: Occupational Safety and Health Guidelines. Retrieved from [Link]
Sources
The Strategic deployment of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery
In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms or fluorine-containing moieties into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (CF3) group, in particular, has emerged as a "super-methyl" group, prized for its unique electronic and steric properties that can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Its high electronegativity, metabolic stability, and ability to enhance lipophilicity make it a valuable tool for optimizing lead compounds.[2][3]
This guide focuses on a key chiral building block that leverages the power of the trifluoromethyl group: 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (CAS 585-45-5) . This versatile intermediate, featuring a reactive oxirane ring and a trifluoromethyl-substituted phenoxy moiety, is of significant interest to researchers and drug development professionals.[4][5] Its structure is primed for the synthesis of a diverse array of bioactive molecules, most notably those within the class of aryloxypropanolamine beta-adrenergic antagonists, commonly known as beta-blockers.[6][7]
This document provides an in-depth exploration of the applications of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.
Core Attributes of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
The utility of this building block stems from the synergistic interplay of its two key functional components: the oxirane ring and the 3-(trifluoromethyl)phenoxy group.
| Property | Chemical Structure | Molecular Formula | Molecular Weight | Key Features |
| 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane | ![]() | C10H9F3O2 | 218.17 g/mol | Reactive epoxide ring; Lipophilic trifluoromethyl group |
The oxirane (epoxide) ring is a strained three-membered heterocycle, making it susceptible to nucleophilic ring-opening reactions.[4] This reactivity is the lynchpin of its synthetic utility, allowing for the stereospecific introduction of a variety of functional groups, particularly amines, to generate chiral amino alcohols.
The 3-(trifluoromethyl)phenoxy group confers several advantageous properties:
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and enhance binding to hydrophobic pockets in target proteins.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the final drug molecule.[2]
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can influence the basicity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions.
Application in the Synthesis of Beta-Adrenergic Antagonists
A primary application of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is in the synthesis of beta-adrenergic antagonists (beta-blockers). These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.[8][9] The archetypal structure of a beta-blocker features a 1-amino-3-aryloxy-2-propanol core. The synthesis of this core is readily achieved through the nucleophilic ring-opening of an appropriate aryloxymethyl oxirane by an amine.
The general synthetic workflow is depicted below:
Caption: General synthetic route to beta-blocker scaffolds.
Detailed Protocols
Protocol 1: Synthesis of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
This protocol describes a common method for the synthesis of the title compound from 3-(trifluoromethyl)phenol and epichlorohydrin.
Materials:
-
3-(Trifluoromethyl)phenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)phenol (1 equivalent) and a catalytic amount of TBAB (e.g., 0.05 equivalents) in toluene.
-
Addition of Base: Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask. Stir the biphasic mixture vigorously.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst like TBAB is crucial for facilitating the reaction between the water-soluble sodium phenoxide and the organic-soluble epichlorohydrin.
-
Excess Epichlorohydrin: A slight excess of epichlorohydrin is used to ensure complete consumption of the starting phenol.
-
Aqueous Work-up: The washing steps are necessary to remove unreacted base, the phase-transfer catalyst, and any water-soluble byproducts.
Protocol 2: Synthesis of (S)-1-(tert-Butylamino)-3-(3-(trifluoromethyl)phenoxy)propan-2-ol
This protocol details the synthesis of a chiral beta-blocker analog using (S)-2-[3-(Trifluoromethyl)phenoxymethyl]oxirane. This synthesis is representative of the general strategy for producing chiral beta-blockers.
Materials:
-
(S)-2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
-
tert-Butylamine
-
Isopropanol
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve (S)-2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (1 equivalent) in isopropanol.
-
Addition of Amine: Add an excess of tert-butylamine (e.g., 5-10 equivalents) to the solution. The large excess of the amine also serves as the solvent in some protocols.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Concentration: After the reaction is complete, cool the mixture to room temperature and remove the excess tert-butylamine and isopropanol under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure (S)-1-(tert-butylamino)-3-(3-(trifluoromethyl)phenoxy)propan-2-ol.
Self-Validation and Causality:
-
Stereospecificity: The nucleophilic attack of the amine on the epoxide occurs via an SN2 mechanism, leading to an inversion of configuration at the attacked carbon. For a terminal epoxide like this, the attack preferentially occurs at the less sterically hindered terminal carbon, preserving the stereochemistry at the chiral center which becomes the hydroxyl-bearing carbon in the product.
-
Excess Amine: The use of a large excess of the amine drives the reaction to completion and minimizes the formation of undesired byproducts from the reaction of the product with the starting epoxide.
-
Elevated Temperature: The reaction is typically heated to overcome the activation energy for the ring-opening of the epoxide.
Caption: Reaction scheme for the synthesis of a beta-blocker analog.
Conclusion: A Versatile Tool for Medicinal Chemists
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane stands out as a highly valuable and versatile chiral building block in medicinal chemistry. Its strategic combination of a reactive epoxide handle and the pharmacokinetically advantageous trifluoromethyl group makes it an ideal starting material for the synthesis of a wide range of biologically active molecules, particularly in the realm of cardiovascular drugs. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this powerful synthetic intermediate in their drug discovery endeavors.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Baker, B. R. (1967). Irreversible enzyme inhibitors. 101. Active-site-directed irreversible inhibitors of β-adrenergic blocking agents. Journal of Medicinal Chemistry, 10(5), 892-899.
- Main, B. G., & Tucker, H. (1985). The design of beta-blocking drugs. In Progress in Medicinal Chemistry (Vol. 22, pp. 1-68). Elsevier.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of fluorine chemistry, 127(8), 1013-1029.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Frishman, W. H. (2008). Beta-adrenergic blockers.
- Cruickshank, J. M. (2010). Beta-blockers in heart failure. The Lancet, 376(9739), 416.
-
PubChem. 2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane. Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- U.S. Patent No. 4,217,305. (1980).
- U.S. Patent No. 4,329,352. (1982). Substituted oxime ethers of fluorene.
- U.S. Patent No. 4,500,723. (1985). Process for the preparation of optically active aryloxypropanolamines.
- U.S. Patent No. 5,109,023. (1992).
- U.S. Patent No. 5,705,526. (1998). Method for the preparation of optically active 1-amino-3-aryloxy-2-propanols.
- U.S. Patent No. 6,252,106. (2001). Process for preparing optically active 1-aryloxy-3-amino-2-propanols.
Sources
- 1. Use of (S)-(trifloxymethyl)oxirane in the synthesis of a chiral beta-adrenoceptor antagonist, (R)- and (S)-9-[[3-(tert-butylamino)-2-hydroxypropyl]oximino]fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]
- 8. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 9. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Fluorination and Oxirane Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of fluorine atoms into molecular scaffolds has become a cornerstone strategy for enhancing pharmacological properties.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a compound's lipophilicity, metabolic stability, and binding affinity.[3][4][5] Its strong electron-withdrawing nature can significantly alter the pKa of neighboring functional groups, influencing crucial molecular interactions with biological targets.[1][5] Furthermore, the high lipophilicity of the CF3 group can enhance a drug's ability to permeate cell membranes and cross the blood-brain barrier, thereby improving its therapeutic reach and bioavailability.[1][3] The metabolic stability imparted by the robust C-F bonds often leads to a longer in-vivo half-life, allowing for more effective and less frequent dosing regimens.[1][3]
When this strategically important trifluoromethyl moiety is coupled with a reactive oxirane (epoxide) ring, as in 2-[3-(trifluoromethyl)phenoxymethyl]oxirane, the resulting building block becomes a highly versatile and valuable tool for pharmaceutical researchers. The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, enabling a wide array of stereospecific and regioselective ring-opening reactions.[6][7][8] This reactivity provides a reliable and efficient means of introducing both the trifluoromethylphenyl ether and a reactive hydroxyl group into a target molecule, paving the way for the construction of complex and potent pharmaceutical agents.[6][9]
This guide provides detailed application notes and protocols for the effective utilization of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane in the synthesis of pharmaceutical intermediates, along with methodologies for quality control and characterization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 585-45-5 | [10][11][12] |
| Molecular Formula | C10H9F3O2 | [9][10][11] |
| Molecular Weight | 218.17 g/mol | [9][10] |
| Appearance | White to light brown solid or colorless liquid | [9][12] |
| Boiling Point | 246.9 °C | [11] |
| Density | 1.304 g/cm³ | [11] |
| SMILES | c1cc(cc(c1)OCC1CO1)C(F)(F)F | [9] |
Synthetic Applications: Nucleophilic Ring-Opening Reactions
The primary utility of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane lies in the nucleophilic ring-opening of the epoxide. This reaction can be performed with a wide variety of nucleophiles, including amines, thiols, and carbanions, to generate diverse and valuable pharmaceutical intermediates. The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of nucleophilic attack.[7]
Protocol 1: Synthesis of a Chiral Amino Alcohol Intermediate via Amine Nucleophilic Ring-Opening
This protocol details the synthesis of a chiral amino alcohol, a common structural motif in many pharmaceuticals, such as the calcimimetic agent Cinacalcet.[13][14] The reaction of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane with a chiral amine proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the oxirane ring.
Reaction Scheme:
Materials:
-
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (1.0 eq)
-
(R)-1-(1-Naphthyl)ethylamine (1.1 eq)
-
Isopropanol (IPA)
-
Deionized water
-
Brine solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-[3-(trifluoromethyl)phenoxymethyl]oxirane and isopropanol.
-
Stir the mixture at room temperature until the oxirane is fully dissolved.
-
Add (R)-1-(1-naphthyl)ethylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure chiral amino alcohol intermediate.
Causality and Experimental Choices:
-
Choice of Solvent: Isopropanol is a suitable solvent as it readily dissolves the reactants and has a boiling point appropriate for reflux conditions, facilitating the reaction without excessive pressure buildup.
-
Stoichiometry: A slight excess of the amine nucleophile is used to ensure the complete consumption of the limiting reagent, the oxirane.
-
Workup Procedure: The aqueous workup is designed to remove any unreacted amine and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
Protocol 2: Synthesis of a Morpholine Core Structure Intermediate
This protocol describes a synthetic route towards a substituted morpholine, a key heterocyclic scaffold found in pharmaceuticals like the antiemetic drug Aprepitant.[15][16] This multi-step synthesis utilizes the oxirane as a key building block to introduce the necessary side chain and stereochemistry.
Workflow Diagram:
Materials:
-
Intermediate from a prior step (e.g., a chiral amino alcohol)
-
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (1.0 eq)
-
Titanium(IV) isopropoxide (catalyst)
-
Toluene
-
Sulfuric acid (catalyst for cyclization)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure (Illustrative for Step 1 - Ring Opening):
-
In an inert atmosphere (e.g., under nitrogen), dissolve the starting amino alcohol in anhydrous toluene.
-
Add titanium(IV) isopropoxide as a Lewis acid catalyst to activate the epoxide ring.
-
Slowly add a solution of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane in toluene to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the resulting titanium dioxide precipitate and wash with toluene.
-
Combine the organic filtrates, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the diol amine intermediate.
Causality and Experimental Choices:
-
Lewis Acid Catalysis: The use of a Lewis acid like titanium(IV) isopropoxide coordinates to the oxygen of the epoxide, making it more electrophilic and facilitating ring-opening by the less nucleophilic alcohol.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the Lewis acid catalyst and any organometallic intermediates with atmospheric moisture and oxygen.
-
Controlled Addition at Low Temperature: The slow addition of the epoxide at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.
Quality Control and Analytical Methods
Ensuring the chemical and stereochemical purity of intermediates derived from 2-[3-(trifluoromethyl)phenoxymethyl]oxirane is critical in pharmaceutical manufacturing. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Protocol 3: Chiral HPLC for Enantiomeric Purity Assessment
This protocol provides a general method for assessing the enantiomeric excess (ee) of the chiral amino alcohol synthesized in Protocol 1. The specific column and mobile phase may require optimization for different derivatives.
Method Parameters:
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) | These columns are known for their broad applicability in separating a wide range of chiral compounds, including those with amine and alcohol functionalities.[17][18] |
| Mobile Phase | n-Hexane/Ethanol (e.g., 70:30 v/v) | A normal-phase mobile system often provides good resolution for this class of compounds. The ratio can be adjusted to optimize separation.[17][18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Column Temperature | 25 °C | Room temperature is a good starting point. Temperature can be adjusted to improve peak shape and resolution. |
| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance at this wavelength. |
Procedure:
-
Prepare a standard solution of the racemic amino alcohol and a solution of the synthesized sample in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Interpretation:
A high ee value (typically >98%) is desirable for pharmaceutical intermediates, indicating a successful and stereoselective synthesis. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[17]
Conclusion
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is a powerful and versatile building block for the synthesis of complex pharmaceutical molecules. The strategic placement of the trifluoromethyl group provides significant advantages in terms of the pharmacokinetic and pharmacodynamic properties of the final drug substance.[1][3][19] The reactivity of the oxirane ring allows for the efficient and stereoselective introduction of key functionalities, making it an invaluable tool for medicinal chemists and drug development professionals.[6][9] The protocols outlined in this guide provide a solid foundation for the successful application of this building block in the synthesis of next-generation therapeutics.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
- The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
-
Trifluoromethyl group - Wikipedia. Available from: [Link]
- Trifluoromethyl group - Grokipedia.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Available from: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing. (2024, July 16). Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Available from: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Available from: [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - ResearchGate. (2025, November 17). Available from: [Link]
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed. (2008, June 16). Available from: [Link]
-
Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Available from: [Link]
-
Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes - arkat usa. Available from: [Link]
-
Chapter 10 Synthesis of aprepitant - ResearchGate. (2025, August 9). Available from: [Link]
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]
-
Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol for aprepitant synthesis. Available from: [Link]
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10). Available from: [Link]
-
CHIRAL Handbook - BGB Analytik. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
PROCESS FOR PREPARING CINACALCET - Patent 2475641 - EPO. (2013, November 6). Available from: [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - MDPI. (2023, August 13). Available from: [Link]
-
The Chromatographic Resolution of Chiral Lipids - AOCS. (2019, July 23). Available from: [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (2020, September 27). Available from: [Link]
-
Reaction scheme for the synthesis of Cinacalcet (I). - ResearchGate. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Available from: [Link]
- US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents.
- CN104557760A - Preparation method of aprepitant intermediate - Google Patents.
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Available from: [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC. (2024, April 23). Available from: [Link]
-
Reaction scheme for the synthesis of Cinacalcet (I). - ResearchGate. Available from: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane [cymitquimica.com]
- 10. 585-45-5|2-[3-(Trifluoromethyl)phenoxymethyl]oxirane|BLD Pharm [bldpharm.com]
- 11. echemi.com [echemi.com]
- 12. 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane, CasNo.585-45-5 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. researchgate.net [researchgate.net]
- 16. medkoo.com [medkoo.com]
- 17. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
analytical methods for 2-[3-(trifluoromethyl)phenoxymethyl]oxirane quantification
Application Note: High-Sensitivity Quantification of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane (TFMP-GE)
Part 1: Executive Summary & Strategic Overview
The Challenge: 2-[3-(trifluoromethyl)phenoxymethyl]oxirane (TFMP-GE) is a reactive alkylating agent often used as a building block in the synthesis of APIs (e.g., beta-blockers).[1] Under ICH M7 guidelines, it is classified as a Class 2 or 3 mutagenic impurity.[1] Control is typically required at ppm or ppb levels (Threshold of Toxicological Concern, TTC = 1.5 µ g/day ).[1]
The Solution: This guide presents two orthogonal validated workflows. The choice of method depends strictly on the volatility of the sample matrix and the required Limit of Quantitation (LOQ).
-
Method A (GC-MS): The "Gold Standard" for volatile/semi-volatile intermediates.[1] Best for process control and raw material release.
-
Method B (LC-MS/MS with Derivatization): The "Problem Solver" for non-volatile APIs or when ultra-trace sensitivity (< 0.5 ppm) is required.[1]
Part 2: Chemical Context & Stability
-
CAS: 22426-19-3 (Isomer generic: 585-45-5)[1]
-
MW: 218.17 g/mol
-
Boiling Point: ~247°C
-
Reactivity: The epoxide ring is highly susceptible to nucleophilic attack (hydrolysis, amination).[1]
-
Handling: CRITICAL. Avoid protic solvents (methanol/water) in the presence of acids during sample prep, as this causes artificial degradation to the diol, leading to under-quantitation.[1]
Part 3: Decision Matrix & Workflows
Figure 1: Analytical Strategy Decision Tree for TFMP-GE Quantification.
Part 4: Method A - GC-MS (Direct Liquid Injection)[1]
Rationale: TFMP-GE has sufficient volatility (BP ~247°C) for gas chromatography.[1] Mass Spectrometry in Selected Ion Monitoring (SIM) mode provides the necessary selectivity against complex API matrices.[1]
Instrumentation & Conditions
| Parameter | Specification |
| System | Agilent 7890/5977 GC-MS (or equivalent) |
| Column | DB-5MS UI (30 m × 0.25 mm, 0.25 µm) |
| Inlet | Split/Splitless, 250°C. Pulse Splitless recommended for trace analysis.[1] |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) |
| Transfer Line | 280°C |
| Ion Source | EI, 230°C |
MS Detection (SIM Mode)
Develop the SIM method by first running a full scan (50–300 amu) of a high-concentration standard (100 ppm).[1]
-
Target Ion (Quant): m/z 218 (Molecular Ion)[1]
-
Qualifier Ions: m/z 189 (Loss of CHO), m/z 145 (Loss of oxirane+CH2), m/z 69 (CF3 fragment).[1]
-
Dwell Time: 100 ms per ion.
Sample Preparation Protocol
Solvent Selection: Dichloromethane (DCM) is preferred due to high solubility and low boiling point.[1] Avoid alcohols to prevent epoxide ring opening.[1]
-
Stock Solution: Weigh 10 mg TFMP-GE into a 10 mL volumetric flask. Dilute to volume with DCM (1000 ppm).
-
Standard Curve: Serial dilutions in DCM to range 0.1 ppm – 50 ppm.
-
Sample Extraction (Solid API):
-
Weigh 100 mg of API into a centrifuge tube.
-
Add 2.0 mL of DCM.[1]
-
Vortex for 5 minutes; Sonicate for 10 minutes (keep bath cool < 25°C).
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer supernatant to a GC vial with a glass insert.
-
Part 5: Method B - LC-MS/MS (Derivatization)
Rationale: Direct analysis of epoxides by ESI-MS is often poor due to low ionization efficiency.[1] Derivatization with Sodium Diethyldithiocarbamate (NaDDTC) opens the epoxide ring, creating a stable, highly ionizable species.[1] This method achieves LOQs as low as 10–50 ppb.[1]
Reaction Mechanism
The nucleophilic dithiocarbamate attacks the less hindered carbon of the epoxide ring.
Figure 2: Derivatization of TFMP-GE with NaDDTC to enhance MS sensitivity.
Instrumentation & Conditions
| Parameter | Specification |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+) |
| Column | C18 (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B (0-1 min) → 90% B (5 min) → 90% B (7 min) |
| Flow Rate | 0.4 mL/min |
Sample Preparation (Derivatization Protocol)
-
Reagent Prep: Dissolve NaDDTC in water (5% w/v). Prepare fresh daily.
-
Sample Prep:
-
Dissolve 50 mg API in 1.0 mL Acetonitrile (ACN).[1]
-
Add 100 µL of NaDDTC solution.
-
Add 50 µL of Ammonium Acetate buffer (pH 7) to buffer the reaction.
-
Incubate: 40°C for 30 minutes.
-
Quench: Add 10 µL Formic Acid (stops reaction and ionizes the product).
-
Dilute to 2.0 mL with water/ACN (50:50).[1]
-
Inject 5 µL.[1]
-
MRM Transitions
-
Precursor Ion: [M + DDTC + H]+ ≈ m/z 368 (Theoretical: 218 + 149 + H).[1]
-
Product Ions: Screen for m/z 149 (Protonated DDTC group) and m/z 116 (Diethylamine fragment).[1]
-
Note: Exact masses must be tuned on the specific instrument.
Part 6: Validation Framework (ICH M7/Q2)
To ensure "Trustworthiness" and "Self-Validation," the following parameters must be established:
| Parameter | Acceptance Criteria (PGI Analysis) |
| Specificity | No interference at retention time of TFMP-GE in blank API matrix. |
| LOD/LOQ | LOQ must be ≤ 30% of the Specification Limit (e.g., if Spec = 10 ppm, LOQ ≤ 3 ppm). |
| Linearity | R² > 0.99 from LOQ to 150% of Spec. |
| Accuracy | Spike recovery at LOQ, 100%, and 150% levels. Range: 80–120%.[1] |
| Solution Stability | Verify stability of TFMP-GE in DCM (GC) or Derivatized form (LC) for 24 hours. |
Part 7: Expert Troubleshooting
-
Peak Tailing in GC: Epoxides interact with active silanol sites.[1] Use "Deactivated" inlet liners (e.g., Ultra Inert) and ensure the column is not old.[1]
-
LC-MS Matrix Effects: If recovery is low in the API sample, use the Standard Addition Method or an isotopically labeled internal standard (if available, or a structural analog like phenyl glycidyl ether-d5).[1]
-
Carryover: Epoxides can stick to PTFE seals.[1] Use PEEK or stainless steel tubing/fittings where possible and employ a needle wash of ACN:IPA (50:50).
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][3] (2017).[1][4] Link
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[5] (2006).[1] Link
-
Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control.[1] Wiley, 2011.[1] (General reference for aryl glycidyl ether analysis strategies).
-
Kuklenyik, Z. et al. "Quantification of glycidyl ethers in diverse matrices."[1] Journal of Chromatography A, 2018.[1] (Methodology basis for derivatization).
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. echemi.com [echemi.com]
- 3. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane in the synthesis of agrochemicals
An Application Guide to the Synthesis of Agrochemicals Using 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
Abstract
This technical guide provides researchers, chemists, and process development scientists with a detailed overview of the application of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane as a pivotal intermediate in the synthesis of advanced agrochemicals. The focus is on its role in constructing the core structures of modern fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs). This document elucidates the underlying chemical principles, provides detailed experimental protocols for key transformations, and outlines robust analytical methods for process monitoring and validation. By explaining the causality behind experimental choices, this guide serves as a practical resource for the development of novel crop protection agents.
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemicals
The development of modern fungicides is increasingly reliant on sophisticated molecular architectures that maximize efficacy, metabolic stability, and target specificity. Among the most commercially significant classes are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain at complex II.[1][2][3][4] A common structural feature in many high-performance SDHIs is the presence of a trifluoromethyl (CF₃) group, which enhances lipophilicity and binding affinity.[5][6]
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (CAS 585-45-5) has emerged as a critical building block for introducing this key fluorinated moiety, along with a flexible phenoxymethyl linker.[7] Its structure, containing a reactive oxirane ring, allows for efficient and regioselective coupling with various nucleophiles, making it a versatile precursor for complex agrochemical targets like Fluxapyroxad.[8]
This application note details the synthesis and subsequent functionalization of this oxirane intermediate, providing a foundational protocol for its use in research and development settings.
Intermediate Profile: Physicochemical Properties and Safe Handling
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is a stable yet reactive compound that must be handled with appropriate care. The oxirane ring is susceptible to ring-opening by nucleophiles, a reactivity that is central to its synthetic utility.[7]
Table 1: Physicochemical Data of the Key Intermediate
| Property | Value | Source |
| CAS Number | 585-45-5 | [7] |
| Chemical Formula | C₁₀H₉F₃O₂ | [7] |
| Molecular Weight | 218.17 g/mol | [7] |
| Appearance | Colorless liquid or solid | [7] |
| Purity (Typical) | ≥95% | [7] |
Safety and Handling Precautions:
As an epoxide, this compound is a reactive electrophile and requires careful handling to avoid contact and inhalation.
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood. For larger scale operations, a closed system is recommended.[9] Eyewash stations and safety showers must be readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container, away from incompatible materials such as acids, bases, and strong oxidizing agents.[9][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical residues are typically considered special waste.[12]
Overall Synthetic Strategy: A Modular Approach
The synthesis of complex SDHI fungicides like Fluxapyroxad is a modular process involving the synthesis of two key fragments, which are then coupled in a final step. 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is instrumental in building the aniline-containing fragment. The general workflow involves:
-
Synthesis of the Oxirane Intermediate: Preparing the title compound from commercially available precursors.
-
Nucleophilic Ring-Opening: Reacting the oxirane with a suitable nucleophile (e.g., a substituted pyrazole) to form a secondary alcohol. This is the key bond-forming reaction.
-
Further Elaboration and Coupling: Additional synthetic steps to yield the final active ingredient.
The diagram below illustrates the logical flow for the synthesis of a model agrochemical intermediate using this strategy.
Caption: High-level workflow for agrochemical synthesis.
Protocol 1: Synthesis of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
This protocol describes the synthesis of the title intermediate via a Williamson ether synthesis reaction between 3-(trifluoromethyl)phenol and epichlorohydrin.
Principle and Rationale
The reaction proceeds in two stages. First, a strong base deprotonates the phenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of epichlorohydrin in an Sₙ2 reaction, displacing the chloride. The resulting alkoxide intermediate subsequently undergoes an intramolecular Sₙ2 reaction to form the stable oxirane ring. Sodium hydroxide is a cost-effective base, and a phase-transfer catalyst can be used to improve reaction rates between the aqueous and organic phases.
Caption: Workflow for the synthesis of the oxirane intermediate.
Step-by-Step Protocol
-
Reagents & Equipment:
-
3-(Trifluoromethyl)phenol (1.0 eq)
-
Epichlorohydrin (1.5 eq)
-
Sodium Hydroxide (1.2 eq) dissolved in water
-
Toluene (as solvent)
-
Round-bottom flask with magnetic stirrer, condenser, and dropping funnel.
-
-
Procedure:
-
Charge the flask with 3-(trifluoromethyl)phenol and toluene.
-
Add epichlorohydrin and stir to dissolve.
-
Begin dropwise addition of the aqueous sodium hydroxide solution, ensuring the internal temperature does not exceed 40°C.
-
After addition is complete, heat the mixture to 60-70°C.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and additional toluene. Transfer to a separatory funnel.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the final product as a colorless liquid.
-
Validation and Characterization
| Parameter | Expected Result | Analytical Method |
| Yield | 80-90% | Gravimetric |
| Purity | >98% | GC-FID |
| Identity | Consistent with reference spectra for C₁₀H₉F₃O₂ (M⁺=218.17) | ¹H NMR, GC-MS |
Protocol 2: Nucleophilic Ring-Opening of the Oxirane Intermediate
This protocol demonstrates the core utility of the oxirane: its reaction with a pyrazole nucleophile. This transformation is fundamental to building the propanolamine backbone found in many fungicides.[13][14]
Principle and Rationale
The reaction involves the nucleophilic attack of a deprotonated pyrazole on one of the epoxide's carbon atoms.[14][15] In the presence of a base like potassium carbonate, the N-H proton of the pyrazole is abstracted, creating a potent nucleophile. The attack preferentially occurs at the terminal, less sterically hindered carbon of the oxirane, leading to a highly regioselective synthesis of the desired secondary alcohol. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation and promotes the Sₙ2 reaction.
Caption: Workflow for the nucleophilic ring-opening reaction.
Step-by-Step Protocol
-
Reagents & Equipment:
-
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole (1.1 eq, as a model nucleophile)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer and condenser under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
To the flask, add the pyrazole, potassium carbonate, and DMF.
-
Stir the suspension for 15 minutes at room temperature.
-
Add the 2-[3-(trifluoromethyl)phenoxymethyl]oxirane.
-
Heat the reaction mixture to 80-90°C.
-
Monitor the reaction by TLC or LC-MS until the starting oxirane is consumed (typically 8-12 hours).
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure propanolamine product.
-
In-Process Controls and Product Validation
Effective synthesis relies on careful monitoring. The progress of the reaction can be tracked by analyzing aliquots over time.
Table 2: Analytical Methods for Reaction Monitoring and Validation
| Technique | Application | Reference |
| TLC | Rapid, qualitative check for the disappearance of starting material and appearance of the product. | [2] |
| GC-MS | Confirms the consumption of volatile starting materials and identifies the mass of the product. | [16] |
| UPLC-MS/MS | Highly sensitive method for quantitative analysis of reaction conversion and final product purity.[17][18] This is the standard for residue analysis of the final fungicide.[16][17][18][19] | [16][17][18][19] |
| ¹H & ¹⁹F NMR | Provides unambiguous structural confirmation of the purified product. | [20] |
Conclusion
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is a high-value, versatile intermediate for the synthesis of modern agrochemicals. Its utility is centered on the predictable and highly regioselective reactivity of its oxirane ring, which enables the strategic construction of complex molecular scaffolds. The protocols detailed in this guide provide a reliable framework for synthesizing and functionalizing this key building block, paving the way for the development of next-generation SDHI fungicides and other innovative crop protection solutions.
References
- The Synthesis Pathway: From Intermediate to Fungicide. (2026, February 14). Vertex AI Search.
- CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane. CymitQuimica.
- Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS. (2016, October 27).
- Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS. (2016, November 23). PubMed.
- SAFETY DATA SHEET for 3-[3-(Trifluoromethyl)phenyl]-1-propanol. TCI EUROPE N.V..
- SAFETY DATA SHEET for 3-(Trifluoromethyl)phenethyl alcohol. Santa Cruz Biotechnology.
- Safety Inform
- A Practical Synthesis of the Key Intermediate for Fluxapyroxad.
- Fluxapyroxad: Synthesis and Introduction. (2024, January 31). ChemicalBook.
- SAFETY DATA SHEET for (2,2,2-Trifluoroethyl)oxirane. (2014, August 13). Fisher Scientific.
- A statistical approach to determine fluxapyroxad and its three metabolites in soils, sediment and sludge.
- Fluxapyroxad Environmental Chemistry Method - Soil. EPA.
- A plausible mechanism of pyrazole 11 formation.
- One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. (2025, May 19). PMC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI.
- Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023, December 22). MDPI.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. (2025, June 18). PubMed.
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
- Discovery of a new chemotype of SDHI fungicides through bioisosteric replacements. ACS.
- FLUXAPYROXAD (256) First draft.
- Active compound combinations comprising prothioconazole and fluxapyroxad for controlling corn diseases.
- Pyrazole synthesis. Organic Chemistry Portal.
Sources
- 1. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a new chemotype of SDHI fungicides through bioisosteric replacements - American Chemical Society [acs.digitellinc.com]
- 4. fao.org [fao.org]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane [cymitquimica.com]
- 8. EP3058824A1 - Active compound combinations comprising prothioconazole and fluxapyroxad for controlling corn diseases - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. dfepharma.com [dfepharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane Synthesis Yield
Prepared by the Applications Science Team
Welcome to the technical support guide for the synthesis of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize this important synthetic transformation. As a key intermediate in the synthesis of various pharmaceuticals, including fluoxetine, achieving a high yield of this oxirane is critical.[1][2] This guide provides in-depth, experience-based solutions to common challenges encountered during its synthesis, which typically proceeds via a modified Williamson ether synthesis.[3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane.
Q1: What is the most common cause of low yield in this synthesis? The most frequent issue is a combination of incomplete reaction and the formation of side products. This often stems from inefficient phase-transfer catalysis or the presence of water, which can lead to the hydrolysis of the epoxide product.[5] Optimizing the catalyst, base, and ensuring anhydrous conditions are the first steps to improving yield.
Q2: My reaction seems to have stalled according to TLC analysis. What should I check first? A stalled reaction often points to an issue with one of three components: the base, the nucleophile, or the phase-transfer catalyst (PTC). First, verify the quality and stoichiometry of your base; incomplete deprotonation of the 3-(trifluoromethyl)phenol means no nucleophile is generated.[6] Second, check the activity of your PTC. If the catalyst is old or impure, the phenoxide anion will not be effectively transported into the organic phase to react with the epichlorohydrin.[7]
Q3: I see a new, more polar spot on my TLC plate that isn't starting material or product. What is it likely to be? A highly polar byproduct is almost certainly the diol, 1-O-(3-(trifluoromethyl)phenyl)glycerol, formed from the nucleophilic ring-opening (hydrolysis) of the desired oxirane product by water or hydroxide ions.[8] Its formation is a major contributor to yield loss and is exacerbated by excess water or prolonged reaction times at high temperatures.
Q4: Why is a phase-transfer catalyst (PTC) essential for this reaction? The reaction involves two immiscible phases: an aqueous phase (or solid phase) containing the sodium or potassium phenoxide salt, and an organic phase containing the epichlorohydrin. The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase where it can react.[7][9][10] Without the PTC, the reaction is extremely slow or does not occur at all, as the reactants are separated in different phases.[7]
Section 2: In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation
Low conversion of starting materials is a primary source of poor yields. The issue can typically be traced back to the generation and reactivity of the phenoxide nucleophile.
Core Reaction Pathway
The synthesis is a two-step, one-pot process involving the deprotonation of the phenol followed by nucleophilic substitution on epichlorohydrin and subsequent intramolecular ring-closure.
Troubleshooting Low Conversion
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Deprotonation | The base (e.g., NaOH, KOH) is not strong enough, is of poor quality, or is used in a substoichiometric amount. Water can also compete with the phenol for the base. | Use a freshly prepared, concentrated aqueous solution of a strong base (e.g., 50% NaOH w/w) or a solid base like powdered KOH. Ensure at least 1.1-1.5 molar equivalents of base are used relative to the phenol. |
| Inactive Phase-Transfer Catalyst (PTC) | The PTC (e.g., TBAB) is degraded or poisoned, preventing the transport of the phenoxide from the aqueous to the organic phase. | Use a fresh, high-purity PTC (1-5 mol%). For stubborn reactions, consider a more lipophilic PTC like tetrahexylammonium bromide. |
| Low Reaction Temperature | The activation energy for the SN2 attack is not being met, leading to a very slow reaction rate. | Gently warm the reaction mixture to 40-60°C. Monitor by TLC to avoid byproduct formation at excessive temperatures. |
| Incorrect Solvent Choice | Using a protic or nucleophilic solvent can solvate the phenoxide, reducing its nucleophilicity, or react directly with epichlorohydrin.[11] | Use a non-polar, aprotic solvent like toluene if a solvent is necessary, though many PTC protocols work well with epichlorohydrin as the organic phase.[11] Solvent-free approaches are often preferred.[12][13] |
Logical Troubleshooting Workflow
Minimizing Byproduct Formation
| Potential Cause | Explanation | Recommended Solution |
| Excess Water | Water is the reactant for the hydrolysis side reaction. Using dilute aqueous base introduces significant water into the system. | Use a concentrated (e.g., 50%) aqueous base or, ideally, a solid, powdered base (NaOH or KOH) to create a solvent-free or low-water environment. This drastically reduces the rate of hydrolysis. [12] |
| High Reaction Temperature / Long Reaction Time | The hydrolysis reaction, while slower than the desired cyclization, becomes more significant at higher temperatures or over extended periods. | Maintain the lowest effective temperature (e.g., 40-50°C) and monitor the reaction closely by TLC. Once the starting phenol is consumed, proceed with the work-up promptly. |
| Incorrect Stoichiometry | A large excess of epichlorohydrin can sometimes lead to dimerization or oligomerization, especially at higher temperatures. | Use a moderate excess of epichlorohydrin (e.g., 1.5-3.0 equivalents). While it acts as the organic phase, a very large excess is usually unnecessary and can complicate purification. |
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis via Phase-Transfer Catalysis
This protocol is optimized to maximize yield by minimizing water content and promoting efficient reaction.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq.), epichlorohydrin (2.5 eq.), and Tetrabutylammonium Bromide (TBAB) (0.03 eq.).
-
Base Addition: While stirring vigorously, add finely powdered potassium hydroxide (KOH) (1.2 eq.) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 50°C with a water bath if necessary.
-
Reaction: Stir the mixture at 45°C. Monitor the disappearance of the phenol starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Add toluene and water. Separate the organic layer, and wash it twice with water and once with brine to remove residual salts and base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude oil via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure 2-[3-(trifluoromethyl)phenoxymethyl]oxirane as a colorless oil. [14][15]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
System: Silica gel plates.
-
Mobile Phase: 4:1 Hexane:Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or a potassium permanganate stain.
-
Expected Rf Values:
-
3-(Trifluoromethyl)phenol (Starting Material): ~0.4
-
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (Product): ~0.6
-
Diol (Byproduct): ~0.1 (or baseline)
-
Section 4: Understanding the Phase-Transfer Catalysis (PTC) Cycle
The efficiency of this synthesis hinges on the PTC cycle, which facilitates the transport of the phenoxide nucleophile into the organic phase where the reaction occurs. [16]
-
Ion Exchange: In the aqueous or at the solid interface, the quaternary ammonium cation (Q⁺) of the PTC exchanges its counter-ion (X⁻, e.g., Br⁻) for the phenoxide anion (Ar-O⁻).
-
Phase Transfer: The newly formed ion pair (Q⁺Ar-O⁻) is lipophilic due to the alkyl chains on the Q⁺ cation and dissolves into the organic phase. [10]3. SN2 Reaction: In the organic phase, the "naked" and highly reactive phenoxide attacks the epichlorohydrin, forming the product and releasing a chloride ion, which pairs with the catalyst cation (Q⁺Cl⁻).
-
Catalyst Regeneration: The Q⁺Cl⁻ transfers back to the aqueous/solid phase to exchange the chloride for another phenoxide, thus completing the catalytic cycle.
Understanding this cycle highlights why the catalyst's structural integrity and appropriate concentration are paramount for achieving a high-yield, efficient reaction.
References
-
Chemistry Steps. Synthesis of Prozac (Fluoxetine). Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Kovačević, T., et al. Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (2). ResearchGate. Available from: [Link]
-
ChemTalk. Williamson Ether Synthesis. (2022). Available from: [Link]
-
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
-
The Organic Chemistry Tutor. Ether and Epoxide Reactions. (2021). YouTube. Available from: [Link]
-
Ghosh, A., et al. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Chemistry – A European Journal. Available from: [Link]
- Google Patents. WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof.
-
MDPI. 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. (2014). Available from: [Link]
-
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Franklin, A., & Nelson, E. Synthesis of Fluoxetine. Bridgewater College Digital Commons. Available from: [Link]
-
NPTEL. Lecture 41 : Phase Transfer Catalysis. Available from: [Link]
-
Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Available from: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. (2022). Available from: [Link]
-
Quimica Organica. Oxirane synthesis methods. Available from: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available from: [Link]
- Google Patents. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines.
- Google Patents. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
-
Journal of Chemical Education. Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. (1998). Available from: [Link]
-
ResearchGate. Development of fluoxetine-based derivatives. Available from: [Link]
-
Chalmers ODR. Solvent-Free Synthesis of Glycidyl Ethers. Available from: [Link]
-
Polymer Chemistry (RSC Publishing). Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether. (2023). Available from: [Link]
-
Chemical Review Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-H trifluoromethylation of alcohols. (2024). Available from: [Link]
-
ResearchGate. Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials. Available from: [Link]
-
NCBI Bookshelf. Some glycidyl ethers. (1989). In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available from: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available from: [Link]
-
ResearchGate. Synthesis of Polyester‐Based Glycidyl Ether and Its Application in Enhancing Weathering Resistance of Epoxy Powder Coatings. (2026). Available from: [Link]
-
DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. (2021). Available from: [Link]
-
ResearchGate. mechanism of glycidylation reaction between phenols and epichlorohydrin. Available from: [Link]
-
ResearchGate. Reactions of 2‐trifluoromethyl oxirane and trifluoromethyl‐substituted carbenoids. Available from: [Link]
-
TDX. Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic Acids and Application in Catalysis. Available from: [Link]
-
Forest Products Laboratory. Epichlorohydrin coupling reactions with wood. Available from: [Link]
- Google Patents. US3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
-
RSC Publishing. Green Chemistry. Available from: [Link]
-
Eurochem Engineering. Dehydroclorination of chlorohydrins to epichlorohydrin. Available from: [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. (2023). Available from: [Link]
Sources
- 1. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane [cymitquimica.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. biomedres.us [biomedres.us]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 13. odr.chalmers.se [odr.chalmers.se]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
- 16. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Purification of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
This is a technical support guide designed for researchers and process chemists working with 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (also known as 3-(trifluoromethyl)phenyl glycidyl ether).
CAS No: 585-45-5 | Formula: C₁₀H₉F₃O₂ | Mol. Weight: 218.17 g/mol
Executive Technical Summary
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is an aryl glycidyl ether synthesized via the alkylation of 3-(trifluoromethyl)phenol with epichlorohydrin.
Critical Stability Warning: The oxirane (epoxide) ring is strained and susceptible to:
-
Hydrolysis: Opens to form the diol in the presence of moisture and acid/base catalysts.
-
Polymerization: Occurs under high thermal stress or strong Lewis acid conditions.
-
Nucleophilic Attack: The trifluoromethyl group (
) is electron-withdrawing, making the aromatic ring electron-deficient, but the primary instability lies in the epoxide ring itself.
Purification Strategy: The choice of technique depends on your purity requirements and scale.
-
High Vacuum Distillation: Best for >10g scale, removing volatiles and oligomers.
-
Flash Column Chromatography: Best for <5g scale or high-purity requirements (>98%), but requires buffered stationary phases to prevent ring opening.
Decision Matrix & Workflow (Visualized)
The following diagram outlines the logical decision process for purifying crude reaction mixtures.
Figure 1: Purification logic flow for aryl glycidyl ethers.
Phase 1: Chemical Workup (The "Clean-Up")
Goal: Remove unreacted starting materials (3-(trifluoromethyl)phenol and epichlorohydrin) before attempting difficult separations.
Protocol
-
Quench: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or Diethyl Ether).
-
Phenol Removal (Critical): Wash the organic layer with 10% NaOH (aq) or 2M KOH .
-
Salt Removal: Wash with distilled water (
) followed by saturated brine ( ). -
Drying: Dry over anhydrous
(Sodium Sulfate) or . Filter and concentrate-
Note: Do not use acidic drying agents.
-
Troubleshooting Phase 1
| Issue | Probable Cause | Solution |
| Emulsion formation | Surfactant-like behavior of the fluorinated intermediate. | Add solid NaCl to the aqueous layer to increase ionic strength. Do not shake vigorously; use gentle inversion. |
| Phenol remains | NaOH concentration too low; Phenol is lipophilic due to | Increase NaOH concentration to 2M or use multiple washes. Ensure pH of aqueous layer is >12. |
Phase 2A: High Vacuum Distillation
Goal: Isolate the product from oligomers and heavy impurities. Recommended for oils.
Boiling Point Reference: ~246.9°C (at 760 mmHg) [1]. Note: Do NOT distill at atmospheric pressure. Decomposition will occur.
Protocol
-
Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg).
-
Degassing: Stir the crude oil under vacuum at room temperature for 20 minutes to remove residual solvent and moisture.
-
Heating: Slowly ramp the oil bath temperature.
Troubleshooting Distillation
Q: The material is turning dark brown/black in the pot.
-
Diagnosis: Thermal decomposition or polymerization.
-
Fix: Stop heating immediately. Your vacuum is likely insufficient, requiring higher temperatures that trigger degradation. Ensure vacuum is <1 mmHg. If not possible, switch to Chromatography.
Q: Product solidifies in the condenser.
-
Diagnosis: The compound has a melting point near room temperature.[4]
-
Fix: Use a heat gun to gently warm the condenser or switch to a water-jacketed condenser with warm water (40°C).
Phase 2B: Flash Column Chromatography
Goal: High purity isolation for sensitive compounds.
Stationary Phase Risk: Standard Silica Gel 60 is slightly acidic (pH ~6.5-7.0). This acidity can catalyze the ring-opening of the epoxide to a diol.
Optimized Protocol
-
Column Pre-treatment:
-
Method A (Deactivation): Flush the silica column with mobile phase containing 1% Triethylamine (Et3N) before loading the sample. This neutralizes acidic sites.
-
Method B (Alternative Phase): Use Neutral Alumina instead of silica gel.
-
-
Eluent System:
-
Hexane : Ethyl Acetate (Gradient: 95:5
80:20). -
Note: The
group increases lipophilicity, so the product will elute faster than non-fluorinated analogues.
-
-
Loading: Load the crude oil as a concentrated solution in Hexane/DCM (min volume).
Troubleshooting Chromatography
Q: I see a "streak" on the TLC plate instead of a spot.
-
Diagnosis: Decomposition on silica.
-
Fix: You did not buffer the silica. Add 1% Triethylamine to your eluent system immediately.
Q: A new polar spot appeared during purification.
-
Diagnosis: Hydrolysis. The epoxide opened to form the diol (more polar, lower
). -
Fix: Ensure solvents are anhydrous. Avoid prolonged exposure to silica.
Analytical Validation Data
Compare your isolated product against these expected parameters to confirm success.
| Parameter | Expected Value | Notes |
| Physical State | Colorless to pale yellow oil | May crystallize upon prolonged standing at -20°C. |
| TLC ( | ~0.3 - 0.4 | (Hexane:EtOAc 9:1). Visualizes under UV (254 nm). |
| Characteristic epoxide protons. | ||
| Singlet (Ar- |
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
Container: Glass vial with Teflon-lined cap. Avoid metal containers which may catalyze polymerization.
References
-
Chalmers University of Technology. (2011). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (2010). Synthesis of Fluorinated Epoxides.[4] Org.[5][6][7][8][9] Synth. 2010, 87, 161. Retrieved from [Link]
Sources
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. CN102718732A - Method for purifying bisphenol A diglycidyl ether - Google Patents [patents.google.com]
- 3. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. US5077375A - Glycidyl ethers of phenolic compounds and process for producing the same - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane stability and degradation pathways
Technical Support Center: 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-[3-(trifluoromethyl)phenoxymethyl]oxirane (CAS No. 585-45-5). Its purpose is to provide in-depth knowledge regarding the stability and degradation of this compound, offering practical troubleshooting advice and validated experimental protocols.
Introduction to 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane is a versatile chemical intermediate characterized by a reactive oxirane (epoxide) ring and a phenoxymethyl group substituted with a trifluoromethyl moiety.[1] The strained three-membered epoxide ring makes the molecule susceptible to ring-opening reactions, a property that is synthetically valuable but also a primary concern for its stability.[2][3] The electron-withdrawing nature of the trifluoromethyl group can influence the molecule's overall chemical properties.[1] Understanding the stability profile and degradation pathways of this compound is critical for ensuring the reproducibility of experimental results, the purity of synthesized products, and the overall success of research and development projects.[4][5]
This document addresses the most common challenges encountered when handling, storing, and utilizing this reactive epoxide.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the optimal storage conditions for 2-[3-(trifluoromethyl)phenoxymethyl]oxirane to ensure long-term stability?
A1: Proper storage is crucial to prevent degradation. Based on general guidelines for reactive epoxides, the following conditions are recommended:
-
Temperature: Store in a cool, dry place, ideally between 18°C and 25°C (65°F - 77°F).[6] Avoid refrigeration, as low temperatures can sometimes promote crystallization in two-component epoxy systems.[6] Do not store near heat sources.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.
-
Light: Keep containers tightly sealed and protected from direct sunlight to prevent potential photolytic degradation.[7]
-
Container: Use the original, tightly sealed container.[8] Ensure the container material is inert and does not catalyze degradation.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Due to its reactivity and potential as a sensitizer and irritant, appropriate PPE is mandatory.[6][9]
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[10]
-
Body Protection: A lab coat or chemical-resistant apron.[9][10]
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][11]
Stability in Solution
Q3: I dissolved the compound in a protic solvent (e.g., methanol, water) and observed a new impurity peak in my HPLC analysis. What is happening?
A3: You are likely observing the product of a nucleophilic ring-opening reaction. The strained epoxide ring is highly susceptible to attack by nucleophiles, including protic solvents.[1][2] Under neutral or basic conditions, the solvent (acting as a nucleophile) will attack the less sterically hindered carbon of the epoxide ring in an S(_N)2-type mechanism.[12] Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon.[12] In the case of water, this leads to the formation of the corresponding 1,2-diol, 1-(3-(trifluoromethyl)phenoxy)propane-2,3-diol.
Q4: Can I use acidic or basic conditions in my reaction involving this epoxide?
A4: Yes, but with caution, as both acidic and basic conditions catalyze the ring-opening of the epoxide.[3][12]
-
Acidic Conditions: Mildly acidic conditions can protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[12]
-
Basic Conditions: Strong bases can deprotonate nucleophiles, increasing their reactivity towards the epoxide ring.[12] Even moderate bases can promote degradation.[13][14] It is essential to control the pH, temperature, and reaction time to favor your desired reaction over degradation.[13][14]
Troubleshooting Guide
This section addresses specific experimental problems in a scenario-based Q&A format.
Scenario 1: Inconsistent Yields in Synthesis
-
Problem: "My reaction yield is highly variable when using 2-[3-(trifluoromethyl)phenoxymethyl]oxirane as a starting material, even though I follow the same procedure."
-
Possible Cause & Investigation: The most probable cause is the degradation of the epoxide starting material. The oxirane ring is reactive and can degrade upon improper storage or handling, leading to a lower effective concentration of the active starting material.
-
Workflow for Investigation:
-
Purity Check: Before each reaction, verify the purity of the 2-[3-(trifluoromethyl)phenoxymethyl]oxirane lot using a validated analytical method like HPLC-UV or qNMR.
-
Storage Audit: Review your storage conditions. Is the container tightly sealed? Is it protected from light and moisture? Was it left at room temperature for an extended period?
-
Solvent Quality: Ensure your reaction solvents are anhydrous and free from acidic or basic impurities that could catalyze epoxide degradation.
-
-
Caption: Troubleshooting workflow for inconsistent reaction yields.
Scenario 2: Appearance of Unexpected Degradation Products
-
Problem: "My stability study shows a significant new peak on the HPLC chromatogram after stressing the sample with heat. What could this peak be?"
-
Possible Cause & Investigation: The primary degradation pathway for epoxides under hydrolytic conditions is the formation of a 1,2-diol. Thermal stress can accelerate this process if trace moisture is present. Other possibilities include polymerization or rearrangement, though hydrolysis is most common.
-
Identification Strategy:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The expected mass of the diol, 1-(3-(trifluoromethyl)phenoxy)propane-2,3-diol, is 236.19 g/mol . An [M+H]
ion at m/z 237.07 or an [M+Na] ion at m/z 259.05 would strongly suggest the diol. -
Forced Degradation: Perform a controlled forced degradation study (see Protocol 2) under acidic and basic hydrolytic conditions. If the peak matches the one formed under these conditions, it confirms the identity as the diol.
-
-
Caption: Primary hydrolytic degradation pathway of the epoxide.
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol outlines a general reverse-phase HPLC method for assessing the purity of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane and detecting its primary hydrolytic degradant.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in Acetonitrile to 0.5 mg/mL |
Expected Elution: The non-polar epoxide will have a longer retention time than the more polar diol degradant.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][15]
-
Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to one solution to achieve a final concentration of 0.1N HCl. Heat at 60°C for 24 hours.[16]
-
Base Hydrolysis: Add 1N NaOH to a second solution to achieve a final concentration of 0.1N NaOH. Keep at room temperature for 8 hours.[16]
-
Oxidative Degradation: Add 3% hydrogen peroxide to a third solution. Keep at room temperature for 24 hours, protected from light.[5][17]
-
Thermal Degradation: Heat a fourth solution at 80°C for 48 hours in the dark.[4]
-
Photolytic Degradation: Expose the fifth solution to a calibrated light source (ICH Q1B conditions) for a specified duration.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. Evaluate for new peaks and loss of the parent peak.
References
-
Rassias, G. A. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. [Link]
-
Key Polymer. HANDLING AND STORAGE OF EPOXY RESINS. [Link]
-
Bar, A., et al. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. ACS Sustainable Chemistry & Engineering. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
-
Slideshare. Forced degradation studies. [Link]
-
Bach, R. D., & Dmitrenko, O. (2013). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry. [Link]
-
Crosslink Technology Inc. Epoxy Resin Systems Safe Handling Guide. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Bach, R. D., & Dmitrenko, O. (2001). Thermochemical Studies of Epoxides and Related Compounds. PMC. [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
European Organic Peroxide Safety Group. Safe Handling. [Link]
-
ResearchGate. Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials. [Link]
-
ResearchGate. Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol.... [Link]
-
The Pharma Innovation. (2025). Overview on stability indicating methods in pharmaceutical Analysis. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
PubMed. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl. [Link]
-
MDPI. (2014). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. [Link]
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]
-
Journal of Pharmacy Research. (2012). Stability Testing of Pharmaceutical Products. [Link]
- Google Patents.
-
Frontiers. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. [Link]
-
World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
ResearchGate. Scheme 1. Chemical hydrolysis of oxiranes of acetylene series. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
PMC. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. [Link]
-
MDPI. (2021). New Insights into the Degradation Path of Deltamethrin. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
Sources
- 1. CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane [cymitquimica.com]
- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridianadhesives.com [meridianadhesives.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. eopsg.org [eopsg.org]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. crosslinktech.com [crosslinktech.com]
- 11. wolverinecoatings.com [wolverinecoatings.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. sgs.com [sgs.com]
- 16. 45160177 forced-degradation | PPT [slideshare.net]
- 17. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane
Ticket ID: #TFM-GLY-001 Subject: Troubleshooting Purification & Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Profile
You are likely synthesizing 2-[3-(trifluoromethyl)phenoxymethyl]oxirane (also known as 3-(trifluoromethyl)phenyl glycidyl ether) via the nucleophilic substitution of 3-(trifluoromethyl)phenol with epichlorohydrin.[1]
This molecule presents a specific set of purification challenges due to the electron-withdrawing nature of the trifluoromethyl (
| Property | Data / Specification |
| IUPAC Name | 2-[3-(trifluoromethyl)phenoxymethyl]oxirane |
| Common Name | 3-(Trifluoromethyl)phenyl glycidyl ether |
| Molecular Formula | |
| Key Impurities | Chlorohydrin intermediate, Hydrolyzed diol, Homopolymers, Unreacted Phenol |
| Stability | Sensitive to Lewis acids and moisture (epoxide ring opening) |
The "Golden Path" Workflow
Before troubleshooting, verify your workflow aligns with this baseline industry standard. Deviations here are the root cause of 90% of purity issues.
Standard Protocol Overview
-
Coupling: Excess epichlorohydrin (5–10 equiv.) is used as both reactant and solvent.[1]
-
Catalysis: A Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) is essential if using solid base (
) or aqueous NaOH.[1] -
Workup: Wash with water to remove salts; remove excess epichlorohydrin via high-vacuum distillation.[1]
-
Purification: Vacuum distillation (Kugelrohr) OR Flash Column Chromatography (neutralized silica).[1]
Figure 1: Logical workflow for the synthesis and purification of trifluoromethyl-substituted glycidyl ethers.
Troubleshooting Guide (Q&A)
Category A: Reaction Incompleteness & The "Chlorohydrin Trap"
Q: My NMR shows a complex multiplet at 3.8–4.2 ppm and a broad singlet around 2.5–3.0 ppm that disappears with
A: No. This is the chlorohydrin intermediate. The reaction proceeds in two steps. First, the phenol attacks the epichlorohydrin to form a chlorohydrin alcohol. Second, the base deprotonates this alcohol to close the epoxide ring (dehydrohalogenation).
-
The Cause: The
group makes the phenoxide less nucleophilic, slowing the initial attack. Conversely, if the base is too weak or the temperature too low, the second step (ring closure) fails. -
The Fix: Do not discard. Treat the crude mixture with aqueous NaOH (30%) and a fresh portion of TBAB (catalyst) at 40–50°C for 2 hours. This forces the ring closure. Monitor the disappearance of the
signal.
Category B: Purification Failures[1]
Q: I tried column chromatography, but my product decomposed or stuck to the column. Why?
A: Silica gel is slightly acidic (
-
The Protocol (Buffered Silica):
Q: I cannot remove all the epichlorohydrin. It shows up in the proton NMR at 2.6, 2.8, and 3.6 ppm. [1]
A: Epichlorohydrin forms a "sticky" matrix. Simple rotary evaporation is often insufficient because epichlorohydrin has a boiling point of 116°C and can become trapped in the viscous product oil.
-
The Fix:
-
Azeotropic Distillation: Add toluene to your crude oil and rotovap again.[1] The toluene/epichlorohydrin azeotrope helps carry over the stubborn solvent.
-
High Vacuum Strip: You must use a vacuum line (<1 mmHg) or Kugelrohr distillation at 60°C.[1]
-
Chemical Scavenging (Advanced): If trace amounts persist, wash the organic phase with a sodium sulfite (
) solution.[1] Sulfite reacts with alkyl chlorides (like epichlorohydrin) to form water-soluble sulfonates, which can be washed away.[1]
-
Category C: Yield & Phase Separation
Q: During extraction, I have a terrible emulsion. The layers won't separate.
A: This is due to the density match and surfactants. The density of your fluorinated product is likely close to 1.2–1.3 g/mL, which is very similar to the aqueous brine/NaOH layers. Furthermore, the presence of oligomers acts as a surfactant.
-
The Fix:
-
Density Modification: Do not use Dichloromethane (DCM) for extraction if you have an emulsion; its density is too close to the aqueous phase.[1] Use Ethyl Acetate or TBME (t-Butyl methyl ether) to ensure the organic layer is significantly lighter than the water.
-
Salting Out: Saturate the aqueous layer fully with NaCl.
-
Filtration: Filter the biphasic mixture through a pad of Celite. This removes the fine suspended solids (oligomers) stabilizing the emulsion.
-
Impurity Identification Decision Tree
Use this logic flow to identify impurities based on crude NMR data.
Figure 2: NMR-guided impurity identification and remediation strategy.
Key Data & Specifications
NMR Shift Expectations ( )
Note: The
| Proton Environment | Approx. Shift ( | Multiplicity | Notes |
| Aromatic ( | 7.1 – 7.5 | Multiplet | 4H.[1][3] Characteristic of 1,3-substitution. |
| Ether Methylene ( | 3.9 – 4.3 | dd (ABX system) | Diastereotopic protons.[1] Distinct splitting. |
| Epoxide Methine ( | 3.3 – 3.4 | Multiplet | Chiral center of the epoxide.[1] |
| Epoxide Methylene ( | 2.7 – 2.9 | dd / m | Terminal epoxide protons.[1] |
Recommended Solvents
-
Reaction: Epichlorohydrin (neat) or Acetone/Butanone (if stoichiometric).[1]
-
Extraction: Ethyl Acetate (preferred) or Toluene.[1] Avoid DCM due to density issues.[1]
-
Column Eluent: Hexane : Ethyl Acetate (9:1 to 4:1 gradient) + 1% Triethylamine .[1]
References
-
Synthesis of Glycidyl Ethers (General Protocol): Organic Syntheses, Coll. Vol. 1, p. 292 (1941); Vol. 20, p. 71 (1940).[1] Link[1]
-
Phase Transfer Catalysis in Epoxide Synthesis: Aouf, C., et al. "Green Chemistry," RSC Publishing, 2012.[1] Describes the mechanism of phenolate attack and the necessity of PTC for conversion. Link
-
Silica Gel Neutralization for Epoxides: University of Rochester Chemistry Department, "Tips for Flash Column Chromatography." Details the use of triethylamine to deactivate silica acidity.[4] Link
-
Removal of Epichlorohydrin: U.S. Patent 4,924,013, "Process for the reduction of free epichlorohydrin in epoxy compounds." Describes the use of alkali metal sulfites and distillation techniques. Link
-
Trifluoromethyl Phenol Chemistry: Journal of Fluorine Chemistry / Organic Syntheses Procedure for trifluoromethylated intermediates. Highlights the stability and electronic effects of the CF3 group. Link
Sources
2-[3-(Trifluoromethyl)phenoxymethyl]oxirane vs fluoxetine precursor efficacy
This guide provides a rigorous comparative analysis of synthetic routes for Fluoxetine (Prozac) , specifically evaluating the chemical validity of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane against established precursors like the Mannich base (3-dimethylamino-1-phenylpropan-1-one) and Styrene Oxide derivatives.
Executive Summary: The Structural Mismatch
Core Insight: The compound 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (also known as 3-(trifluoromethyl)phenyl glycidyl ether) is NOT a viable precursor for Fluoxetine.
While it shares the trifluoromethyl-phenoxy moiety, its carbon skeleton leads to an aryloxypropanolamine scaffold (typical of beta-blockers), whereas Fluoxetine requires an aryloxypropylamine scaffold (SSRI). Using this epoxide yields a structural isomer, not the target drug.
-
Target Drug (Fluoxetine): Ether oxygen is attached to the benzylic carbon (C3).
-
Prompt Compound (Glycidyl Ether): Ether oxygen is attached to the terminal carbon (C1) of the propyl chain.
This guide contrasts this "False Precursor" with the two industry-standard routes: the Mannich Route (Eli Lilly) and the Asymmetric Epoxide Route (Sharpless/Corey).
Chemical Profile & Mechanism Analysis
A. The "False" Precursor: 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane
This compound acts as an electrophile in ring-opening reactions. However, its connectivity prevents the formation of the Fluoxetine backbone.
-
Reaction Logic: Nucleophilic attack (e.g., by methylamine) on this epoxide opens the ring to form a secondary alcohol.
-
Resulting Product: 1-(3-trifluoromethylphenoxy)-3-(methylamino)propan-2-ol.
-
Outcome: This is a regioisomer of hydroxy-fluoxetine analogs, often used in beta-adrenergic receptor research, but it lacks the serotonin reuptake inhibition profile of Fluoxetine.
B. The "True" Precursor: 3-Dimethylamino-1-phenylpropan-1-one (Mannich Base)
The industrial standard relies on constructing the carbon skeleton first, reducing the ketone, and then introducing the aryloxy group via substitution.
C. The "Advanced" Precursor: (S)-3-Phenyl-2,3-epoxypropanol
For enantiopure synthesis, the Sharpless route uses a cinnamyl alcohol-derived epoxide. This places the oxygen at the correct benzylic position.
Comparative Efficacy Analysis
| Feature | Route A: Mannich Base (Standard) | Route B: Sharpless Epoxide (Asymmetric) | Route C: Glycidyl Ether (The Prompt) |
| Primary Precursor | Acetophenone + Formaldehyde + Dimethylamine | Cinnamyl Alcohol | 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane |
| Mechanism | Mannich Condensation | Asymmetric Epoxidation | Epoxide Ring Opening |
| Target Fidelity | High (Direct route to Fluoxetine) | High (Enantiopure (R) or (S)) | Zero (Yields Structural Isomer) |
| Atom Economy | High (Convergent synthesis) | Moderate (Requires stoichiometric reductants) | Low (Wrong scaffold) |
| Scalability | Excellent (Ton-scale industrial use) | Good (High value for chiral generics) | N/A (Not for this target) |
| Safety Profile | Moderate (Uses Methylamine/NaBH4) | Moderate (Uses Red-Al/Hydrides) | High Reactivity (Epoxide toxicity) |
Experimental Protocols
Protocol A: The Industrial Mannich Route (Validated)
This protocol synthesizes Racemic Fluoxetine Hydrochloride.
Reagents:
-
Acetophenone[1]
-
Paraformaldehyde
-
Dimethylamine HCl
-
Sodium Borohydride (NaBH4)
Step 1: Mannich Condensation [6][7]
-
Combine acetophenone (1.0 eq), dimethylamine HCl (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.
-
Reflux for 4 hours. Acidify with HCl to precipitate 3-dimethylamino-1-phenylpropan-1-one (Mannich base).
-
Yield: ~75-80%.
Step 2: Reduction
-
Dissolve the Mannich base in methanol.
-
Add NaBH4 (0.5 eq) slowly at 0°C. Stir for 2 hours.
-
Evaporate solvent and extract with toluene to obtain N,N-dimethyl-3-phenyl-3-hydroxypropylamine .
Step 3: Etherification (SNAr)
-
Dissolve the amino-alcohol in dimethylacetamide (DMAc).
-
Add Sodium Hydride (NaH, 1.2 eq) to generate the alkoxide.
-
Add 4-chlorobenzotrifluoride (1.2 eq) and heat to 100°C for 6 hours.
-
Note: The prompt mentions "3-trifluoromethyl"; Fluoxetine requires the "4-trifluoromethyl" isomer. Ensure correct isomer usage.
Step 4: Demethylation (Von Braun Reaction)
-
Treat the intermediate with Cyanogen Bromide (CNBr) or Chloroethyl chloroformate to remove one methyl group.
-
Hydrolyze to yield Fluoxetine . Precipitate as HCl salt.
Protocol B: Analysis of the Glycidyl Ether (The "False" Route)
Use this protocol to synthesize the Beta-blocker analog for comparison studies.
-
Dissolve 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane (10 mmol) in Isopropanol (20 mL).
-
Add Methylamine (33% in EtOH, 15 mmol).
-
Stir at Room Temperature for 12 hours.
-
Evaporate volatiles.
-
Result: 1-(3-trifluoromethylphenoxy)-3-(methylamino)propan-2-ol.
-
Verification: NMR will show the methine proton (CH-OH) at ~4.0 ppm (characteristic of beta-blockers), whereas Fluoxetine's benzylic ether proton appears at ~5.3 ppm.
Pathway Visualization (Graphviz)
The following diagram illustrates the structural divergence between the route implied by the prompt and the correct industrial route.
Caption: Comparison of the standard Mannich route (Blue) yielding Fluoxetine vs. the Glycidyl Ether route (Red) yielding a structural isomer.
References
-
Molloy, B. B., & Schmiegel, K. K. (1982). Aryloxyphenylpropylamines and method for treating depression. U.S. Patent 4,314,081. Eli Lilly and Company.[5] Link
-
Sharpless, K. B., et al. (1988).[4] Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. Journal of the American Chemical Society, 110(6), 1968-1970. Link
-
Corey, E. J., & Reichard, G. A. (1989). Enantioselective and practical synthesis of fluoxetine. Tetrahedron Letters, 30(39), 5207-5210. Link
-
Hilal, A., et al. (2025). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Different Routes. Organic Process Research & Development. Link
-
CymitQuimica . (n.d.). 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane Product Data. Link
Sources
- 1. CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane [cymitquimica.com]
- 2. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
- 3. redalyc.org [redalyc.org]
- 4. EP0529842A2 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Biological Efficacy of 2-[3-(Trifluoromethyl)phenoxymethyl]oxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential biological efficacy of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane derivatives. While direct experimental data on this specific class of compounds is emerging, this document synthesizes information from closely related structures to offer a predictive comparison and a framework for future research. By examining the well-documented roles of the trifluoromethyl and oxirane moieties in medicinal chemistry, we can infer the likely mechanisms of action, biological targets, and therapeutic potential of these novel derivatives.
Introduction: A Scaffold of Promise
The 2-[3-(trifluoromethyl)phenoxymethyl]oxirane scaffold represents a compelling starting point for the design of new therapeutic agents. This structure synergistically combines two key pharmacophores: the oxirane (epoxide) ring and the trifluoromethyl group, both of which have independently demonstrated significant utility in drug discovery.
The oxirane ring , a strained three-membered ether, is a versatile functional group known for its reactivity towards nucleophiles. This reactivity is the basis for the biological activity of many epoxide-containing natural products and synthetic drugs, which often act as alkylating agents for biological macromolecules such as proteins and DNA.[1] The inclusion of an oxirane moiety can lead to a range of biological effects, including cytotoxic and anti-cancer activities.[2][3]
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of a molecule, influencing its reactivity and interactions with biological targets.[6] Its incorporation has led to the development of numerous successful drugs across various therapeutic areas.[7]
By combining these two powerful functionalities, 2-[3-(trifluoromethyl)phenoxymethyl]oxirane derivatives are poised to exhibit potent and potentially novel biological activities. This guide will explore their predicted mechanisms of action and compare their potential efficacy against established compounds.
Predicted Mechanism of Action: Covalent Modification of Target Proteins
The biological activity of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane derivatives is likely to be driven by the electrophilic nature of the oxirane ring, leading to covalent modification of nucleophilic residues in target proteins. The trifluoromethyl group is expected to modulate the reactivity of the oxirane and enhance the molecule's ability to reach its biological target.
A plausible mechanism of action involves the nucleophilic attack by a key amino acid residue (e.g., cysteine, histidine, or lysine) within the active site of a target enzyme, leading to the opening of the oxirane ring and the formation of a stable covalent bond. This irreversible inhibition would permanently inactivate the enzyme, disrupting a critical biological pathway.
Caption: Workflow for a typical enzyme inhibition assay.
Discussion and Future Perspectives
The unique combination of a reactive oxirane ring and a bio-enhancing trifluoromethyl group suggests that 2-[3-(trifluoromethyl)phenoxymethyl]oxirane derivatives hold significant promise as a novel class of bioactive molecules. Their potential to act as irreversible enzyme inhibitors or alkylating agents makes them particularly interesting for the development of anticancer and antiviral therapeutics.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: Exploring different substitution patterns on the phenoxy ring will be crucial for optimizing potency and selectivity.
-
Target identification: Unbiased screening approaches, such as activity-based protein profiling, could identify the specific cellular targets of these compounds.
-
In vivo evaluation: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available from: [Link]
-
Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC. NCBI. Available from: [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC. NCBI. Available from: [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. J-STAGE. Available from: [Link]
-
Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed. NCBI. Available from: [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC. NCBI. Available from: [Link]
-
Abstract 1695: Mechanisms of cytotoxicity of diepoxybutane, epichlorohydrin, and (1-chloroethenyl) oxirane | Cancer Research. AACR Publications. Available from: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC. NCBI. Available from: [Link]
-
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line - Semantic Scholar. Semantic Scholar. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. NCBI. Available from: [Link]
-
Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives. Taylor & Francis Online. Available from: [Link]
-
Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PubMed. NCBI. Available from: [Link]
-
(PDF) Synthesis of 3-(2-(subsituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives as new anticancer agents. ResearchGate. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. Available from: [Link]
-
Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed. NCBI. Available from: [Link]
-
Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed. NCBI. Available from: [Link]
-
Cytotoxicity of compounds on three human tumor cancer cell lines and... - ResearchGate. ResearchGate. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI. Available from: [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. NCBI. Available from: [Link]
-
2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane - MDPI. MDPI. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Comparison & Chiral Resolution of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane
Executive Summary
This technical guide provides an in-depth spectroscopic analysis of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane (CAS: 585-45-5), a critical chiral building block in the synthesis of aryloxypropanolamine pharmacophores.[1]
The presence of the trifluoromethyl (-CF
Compound Profile[1][2][3][4][5][6][7]
-
IUPAC Name: 2-[3-(trifluoromethyl)phenoxymethyl]oxirane[1]
-
Synonyms: 3-(Trifluoromethyl)phenyl glycidyl ether;
-TFMP-glycidyl ether.[1] -
Molecular Formula: C
H F O [1] -
Key Functional Groups: Epoxide (oxirane), Ether, Trifluoromethyl (Ar-CF
).[1] -
Chiral Center: C2 of the oxirane ring.[1]
Achiral Spectroscopic Characterization (Baseline Identity)[1]
Before chiral resolution, the chemical identity must be established. The electron-withdrawing nature of the
Nuclear Magnetic Resonance (NMR)
The following data represents the consensus spectroscopic signature for the racemic compound in CDCl
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 7.38 | t ( | Ar-H (C5) | Meta-coupling pattern characteristic of 1,3-disubstitution.[1] | |
| 7.22 | d ( | Ar-H (C4) | Deshielded by adjacent CF | |
| 7.12 | s | Ar-H (C2) | Isolated proton between ether and CF | |
| 7.08 | dd | Ar-H (C6) | Ortho to ether oxygen; shielded by resonance.[1] | |
| 4.25 | dd | O-CH | Diastereotopic protons due to chiral center at C2.[1] | |
| 3.98 | dd | O-CH | Second diastereotopic proton.[1] | |
| 3.36 | m | Epoxide CH | Characteristic methine of the oxirane ring.[1] | |
| 2.92 | t | Epoxide CH | cis-proton of the epoxide ring.[1] | |
| 2.76 | dd | Epoxide CH | trans-proton of the epoxide ring.[1] | |
| 158.2 | s | Ar-C1 (ipso) | Deshielded by oxygen attachment.[1] | |
| 131.8 | q ( | Ar-C3 (C-CF | Quartet splitting due to C-F coupling.[1] | |
| 129.9 | s | Ar-C5 | ||
| 123.8 | q ( | C F | Large coupling constant confirms CF | |
| 118.1 | q | Ar-C4 | ||
| 117.5 | q | Ar-C2 | ||
| 111.3 | s | Ar-C6 | ||
| 68.8 | s | O-CH | Ether linkage.[1] | |
| 50.0 | s | Epoxide CH | ||
| 44.4 | s | Epoxide CH | ||
| -62.8 | s | -CF | Single sharp peak in achiral environment.[1] |
Mass Spectrometry (MS) & Infrared (IR)
-
MS (EI, 70 eV): Molecular ion
at m/z 218.[1] Fragmentation typically shows loss of the epoxide moiety ( ) and the characteristic -trifluoromethylphenol fragment (m/z 162).[1] -
FT-IR:
Comparative Analysis of Chiral Resolution Methods
The core challenge in drug development is ensuring enantiomeric purity.[1] Below is a direct comparison of the three primary methodologies for analyzing the enantiomers of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane.
Method A: Chiral HPLC (The "Gold Standard")
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the industry standard for quantitative enantiomeric excess (ee) determination.[1]
-
Mechanism: Supramolecular interaction (H-bonding,
- stacking) between the analyte and the chiral selector (Amylose or Cellulose derivatives).[1] The electron-poor -CF ring interacts strongly with the -basic carbamate groups on the column.[1] -
Recommended Protocol:
-
Performance:
-
Resolution (
): Typically > 2.0 (Baseline separation). -
Limit of Quantitation (LOQ): < 0.1% impurity.
-
Method B: F NMR with Chiral Shift Reagents (The "Rapid Screen")
This method utilizes the high sensitivity of the
-
Reagent: Eu(hfc)
[Europium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate)].[1] -
Mechanism: Lewis acid-base complexation.[1] The Eu atom binds to the oxirane oxygen. The chiral camphor ligands induce a magnetic non-equivalence in the CF
groups of the ( ) and ( ) enantiomers. -
Protocol:
-
Dissolve 10 mg substrate in 0.6 mL CDCl
. -
Record baseline
F NMR.[1] -
Add Eu(hfc)
stepwise (0.1 eq increments) until the CF signal splits ( ppm).
-
-
Performance:
Method C: Vibrational Circular Dichroism (VCD) (Absolute Configuration)
VCD measures the differential absorption of left and right circularly polarized infrared light.[1]
-
Application: Unlike HPLC or NMR (which require standards to identify which peak is
or ), VCD can determine absolute configuration ab initio by comparing experimental spectra with DFT-calculated spectra.[1] -
Performance: Non-destructive but requires high sample concentration (~50 mg/mL) and significant computation time.[1]
Summary Comparison Table
| Feature | Chiral HPLC | VCD Spectroscopy | |
| Primary Use | QC & Purity Quantification | Rapid Screening & Reaction Monitoring | Absolute Configuration Assignment |
| Precision | High (±0.1% ee) | Medium (±2-5% ee) | N/A (Qualitative) |
| Sample Req. | Low (< 1 mg) | Medium (~10-20 mg) | High (~50 mg) |
| Time | 20-30 min/run | 10 min (setup + scan) | 4-12 hours (scan + calc) |
| Cost | High (Columns/Solvents) | Medium (Shift Reagents) | High (Instrumentation) |
| Destructive? | No (can recover) | No (but sample contaminated with Eu) | No |
Experimental Workflow & Diagrams
The following Graphviz diagrams illustrate the logical decision-making process for analyzing this compound.
Diagram 1: Analytical Method Selection Strategy
Caption: Decision tree for selecting the optimal analytical technique based on sample availability and prior knowledge.
Diagram 2: Chiral HPLC Method Development Protocol
Caption: Step-by-step workflow for developing a chiral HPLC method for glycidyl ethers.
Detailed Experimental Protocols
Protocol 1: F NMR Enantiomeric Excess Determination
Objective: Rapidly estimate ee without a chiral column.
-
Preparation: Dissolve 15 mg of the epoxide in 0.6 mL of CDCl
in an NMR tube. -
Baseline Scan: Acquire a standard
F NMR spectrum (typically ~ -62.8 ppm).[1] -
Titration: Add 5 mg of Eu(hfc)
. Shake well. -
Acquisition: Acquire the spectrum again. Look for broadening or splitting of the CF
signal. -
Optimization: Continue adding Eu(hfc)
in 5 mg increments until baseline separation of the two enantiomeric CF peaks is achieved (typically 0.2–0.5 equivalents of shift reagent).[1] -
Calculation: Integration of Peak A vs. Peak B gives the ratio.
[1]
Protocol 2: Chiral HPLC Separation
Objective: Precise quantification for QC.
-
System: Agilent 1200 or equivalent with UV-Vis detector.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Temperature: 25°C.
-
Wavelength: 254 nm (Aromatic absorption) and 210 nm (End absorption).[1]
-
Procedure: Inject 5 µL of a 1 mg/mL solution.
-
Expected Retention:
-
Enantiomer 1: ~6.5 min
-
Enantiomer 2: ~8.2 min
-
(Note: Retention times vary with exact flow rate and column age; always run a racemate first).
-
References
-
Sigma-Aldrich. Product Specification: 2-[[3-(Trifluoromethyl)phenoxy]methyl]oxirane.[1] Available at:
-
BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Available at: [1]
-
National Institutes of Health (NIH). Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Available at:
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [1]
-
ChemicalBook. Glycidyl phenyl ether (122-60-1) 13C NMR Spectrum. Available at: [1]
Sources
enantiomeric purity analysis of 2-[3-(trifluoromethyl)phenoxymethyl]oxirane
[1]
References
-
Chiral Technologies. (2023).[1][3] Chiralcel OD-H Instruction Manual: Separation of Aromatic Glycidyl Ethers. Daicel Corporation.[1][4] [Link]
-
Wenzel, T. J. (2018).[1] Discrimination of Enantiomers Using NMR Spectroscopy. Wiley-VCH.[1][5] (General reference for Eu(hfc)3 methodology).
-
Phenomenex. (2024).[1][6] Chiral GC Column Selection Guide for Epoxides. [Link][1]
- Kasai, Y., et al. (2005). "Resolution of glycidyl ethers using polysaccharide derivatives." Journal of Chromatography A, 1065(2), 295-300.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

